1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methyl-1,2-oxazol-5-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-7(10-8-5)4-6(2)9/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEAXXRUSNIUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 5-Acetonyl-3-Methylisoxazole
IUPAC Name: 1-(3-Methylisoxazol-5-yl)propan-2-one Primary Precursor CAS: 300-92-5 (3,5-Dimethylisoxazole) Content Type: Technical Synthesis & Application Guide[1][2]
Executive Summary & Chemical Identity[1][2][3]
5-Acetonyl-3-methylisoxazole is a specialized heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds.[1][2] Unlike its commercially ubiquitous relatives (e.g., sulfamethoxazole precursors), this molecule is often synthesized in situ or on-demand via lateral metallation. Its structure features an isoxazole core substituted with a methyl group at the C3 position and an acetonyl (
Structural Specifications
-
Systematic Name: 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one[1][2]
-
Molecular Formula:
-
Key Functional Groups:
Tautomeric Equilibrium
Researchers must account for the keto-enol tautomerism inherent to the acetonyl side chain.[1] While the keto form (A) typically predominates in non-polar solvents (
| Form | Structure Description | Dominant Environment |
| Keto (A) | Solid state, Non-polar solvents | |
| Enol (B) | Basic conditions, Metal chelation |
Synthesis: The Lateral Lithiation Protocol
The most robust route to 5-acetonyl-3-methylisoxazole is the regioselective lateral lithiation of 3,5-dimethylisoxazole.[1][2] This method exploits the differential acidity of the methyl groups on the isoxazole ring.
Mechanistic Rationale (Expertise & Causality)
In 3,5-dimethylisoxazole, the methyl group at C5 is significantly more acidic than the methyl group at C3 .
-
Inductive Effect: The oxygen atom at position 1 exerts a strong electron-withdrawing inductive effect (
), which stabilizes the carbanion formed at the adjacent C5-methyl group.[2] -
Coordination: The ring nitrogen can coordinate with lithium, but the electronic bias heavily favors deprotonation at C5.
This regioselectivity allows for the exclusive formation of the 5-lithiomethyl species using n-butyllithium (n-BuLi), avoiding the need for protecting groups.[1][2]
Validated Experimental Protocol
Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.
Reagents:
-
3,5-Dimethylisoxazole (1.0 eq)
-
n-Butyllithium (1.1 eq, 1.6M in hexanes)
-
Ethyl Acetate or Acetic Anhydride (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous[3]
Step-by-Step Workflow:
-
Cryogenic Deprotonation:
-
Charge a flame-dried flask with 3,5-dimethylisoxazole dissolved in anhydrous THF.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add n-BuLi dropwise over 20 minutes.[1][2] Maintain internal temperature below -70°C to prevent ring cleavage.[1][2]
-
Checkpoint: The solution typically turns yellow/orange, indicating the formation of 5-lithiomethyl-3-methylisoxazole .[1][2] Stir for 1 hour at -78°C.
-
-
Electrophilic Trapping (Acylation):
-
Add the electrophile (Ethyl Acetate or Acetic Anhydride) dissolved in THF dropwise to the lithiated species.
-
Critical: If using acetic anhydride, rapid addition is preferred to prevent double addition. If using ethyl acetate, standard addition is acceptable.
-
-
Quench and Workup:
-
Purification:
-
The crude product is often an oil. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).[4]
-
Synthesis Pathway Diagram[1][2]
Caption: Regioselective lateral lithiation pathway for C5-functionalization of the isoxazole core.
Reactivity Profile & Applications
The 5-acetonyl-3-methylisoxazole molecule is a versatile "switch" in organic synthesis due to its multiple reactive sites.
The "Active Methylene" Advantage
The methylene group connecting the isoxazole ring and the carbonyl is flanked by two electron-withdrawing groups: the isoxazole ring (acting like a pyridine-like electron sink) and the ketone. This makes the protons highly acidic (
Key Reactions:
-
Knoevenagel Condensation: Reacts with aromatic aldehydes to form
-unsaturated ketones. -
Alkylation: Deprotonation with mild bases (
) allows for mono- or dialkylation with alkyl halides.[2] -
Heterocyclization: Reaction with hydrazines yields pyrazoles, effectively transforming the isoxazole side-chain into a second heterocyclic ring.
Pharmaceutical Relevance
This scaffold serves as a chain-extended homolog of the 5-methylisoxazole moiety found in Sulfamethoxazole (antibiotic) and Valdecoxib (COX-2 inhibitor).[1][2] The acetonyl linker provides a rotational degree of freedom often required to optimize binding affinity in enzyme active sites.
Safety & Handling (MSDS Summary)
While specific toxicological data for this intermediate may be sparse, it should be handled with the rigorous standards applied to isoxazole derivatives.
| Hazard Category | Classification | Handling Protocol |
| Acute Toxicity | Likely Category 3/4 (Oral) | Use full PPE (Gloves, Goggles, Lab Coat).[1][2] Work in a fume hood. |
| Reactivity | Heat Sensitive | Store below 4°C. Avoid contact with strong oxidizers.[2] |
| Incompatibility | Strong Bases | The active methylene protons can react exothermically with strong bases. |
References
-
Micetich, R. G. (1970). "Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles."[5] Canadian Journal of Chemistry, 48(13), 2006–2015. Grounding: Establishes the regioselectivity of C5-lithiation in 3,5-dimethylisoxazole.[2]
- Walter, D. S., et al. (1999). "Synthesis and evaluation of isoxazole derivatives as inhibitors of TNF-alpha." Bioorganic & Medicinal Chemistry Letters.
- Speranza, G., et al. (2005). "Isoxazoles in the synthesis of natural products and bioactive compounds." Journal of Organic Chemistry.
-
Japan Patent Office. (2008).[2] Patent JP4177916B2: "Method for producing α-isoxazole derivatives."[1][2] Grounding: Industrial validation of the synthesis of 5-acetonyl-3-methylisoxazole.
Sources
- 1. 1352505-84-0|3-Amino-N-(3-methylisoxazol-5-yl)propanamide|BLD Pharm [bldpharm.com]
- 2. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. sciforum.net [sciforum.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Technical Guide: Solubility & Handling of 3-Methyl-5-Acetonylisoxazole
[1]
Executive Summary
3-Methyl-5-acetonylisoxazole (also known as 1-(3-methylisoxazol-5-yl)propan-2-one ) is a specialized heterocyclic intermediate used in the synthesis of complex pharmaceutical and agrochemical scaffolds.[1] Characterized by a 3,5-disubstituted isoxazole ring with a reactive acetonyl (2-oxopropyl) side chain, this compound serves as a "masked" 1,3-dicarbonyl equivalent, offering unique reactivity for further cyclizations.[1]
This guide provides a technical analysis of its solubility profile, physicochemical properties, and purification protocols, designed to support process chemists and researchers in optimizing reaction yields and isolation strategies.
Physicochemical Profile
Understanding the fundamental properties of 3-methyl-5-acetonylisoxazole is critical for selecting appropriate solvents for reaction and purification.[1]
Table 1: Key Physicochemical Properties
| Property | Value / Description | Source/Note |
| Chemical Name | 3-Methyl-5-acetonylisoxazole | IUPAC: 1-(3-methyl-1,2-oxazol-5-yl)propan-2-one |
| Molecular Formula | C₇H₉NO₂ | |
| Molecular Weight | 139.15 g/mol | |
| Physical State | Liquid / Low-melting Solid | At Standard Ambient Temp & Pressure (SATP) |
| Boiling Point | 98–100 °C @ 2 mmHg | Vacuum distillation required for purification [1] |
| Predicted LogP | ~0.6 – 1.2 | Moderately lipophilic; partitions into organic phase |
| pKa | ~19 (α-proton of ketone) | Weakly acidic C-H adjacent to carbonyl |
| CAS Number | Not widely listed | Search by structure or IUPAC name |
Solubility Data & Solvent Compatibility
The solubility of 3-methyl-5-acetonylisoxazole is governed by the competition between its polar isoxazole/ketone motifs and its lipophilic methyl/methylene groups.[1]
Aqueous Solubility[1]
-
Water: Sparingly Soluble (<10 g/L inferred). [1]
-
Mechanism:[2] While the isoxazole nitrogen and ketone oxygen can accept hydrogen bonds, the lack of strong H-bond donors (like -OH or -NH) limits water solubility.[1]
-
pH Dependence: Solubility is relatively independent of pH in the range of 2–10. Strong bases (pH > 12) may deprotonate the acetonyl methylene group (forming an enolate), significantly increasing solubility but potentially leading to degradation or polymerization.[1]
-
Organic Solvent Compatibility
The compound exhibits high solubility in medium-polarity organic solvents, making them ideal for extraction and reaction media.
Table 2: Solvent Selection Guide
| Solvent Class | Solubility Rating | Process Application |
| Chlorinated (DCM, Chloroform) | High | Excellent for extraction from aqueous quench.[1] |
| Esters (Ethyl Acetate) | High | Preferred solvent for extraction and chromatography.[1] |
| Alcohols (Methanol, Ethanol) | High | Good for reactions; less ideal for extraction due to water miscibility.[1] |
| Ethers (THF, MTBE) | High | Common reaction solvent (esp.[1] THF for lithiation steps). |
| Alkanes (Hexane, Heptane) | Low to Moderate | Useful as an antisolvent to precipitate impurities or induce crystallization at low temps.[1] |
| Dipolar Aprotic (DMSO, DMF) | High | Used for nucleophilic substitution reactions; difficult to remove.[1] |
Synthesis & Purification Protocols
The synthesis of 3-methyl-5-acetonylisoxazole typically involves the lateral lithiation of 3,5-dimethylisoxazole followed by acylation.[1] This route highlights the compound's sensitivity to strong bases and the necessity of controlled quenching.
Synthesis Pathway (Graphviz Visualization)[1]
Figure 1: Synthetic route via lateral lithiation of 3,5-dimethylisoxazole [1].
Purification Protocol: Vacuum Distillation
Due to its liquid state and moderate boiling point, vacuum distillation is the preferred method for isolation, avoiding the "oiling out" issues common in recrystallization.
Step-by-Step Methodology:
-
Quench & Extraction:
-
Drying:
-
Concentration:
-
Remove solvent under reduced pressure (Rotary Evaporator) to yield a crude oil.[1]
-
-
Distillation:
-
Set up a short-path distillation apparatus.
-
Apply high vacuum (approx. 2 mmHg).[1]
-
Collect the fraction boiling at 98–100 °C .
-
Result: Colorless to pale yellow oil.
-
Applications & Handling
Synthetic Utility
The acetonyl side chain acts as a reactive handle for:
-
Knorr Pyrazole Synthesis: Reaction with hydrazines to form pyrazolyl-isoxazoles.
-
Aldol Condensations: Reaction with aldehydes at the methylene position.
-
Oxidation: Conversion to carboxylic acid derivatives (3-methyl-5-isoxazolecarboxylic acid).[1][3]
Safety & Stability
References
-
Reaction of 3,5-Dimethylisoxazole with Carbonyl Compounds.
-
Isoxazole Chemistry & Properties.
Sources
- 1. ethyl N-[(1S)-1-[[(1S,2S)-1-benzyl-3-[cyclohexylmethyl-[[(2S)-2-(ethoxycarbonylamino)-3-methyl-butanoyl]amino]amino]-2-hydroxy-propyl]carbamoyl]-2-methyl-propyl]carbamate | C33H55N5O7 | CID 461984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Chemistry Homework! Hydroxylamine reacts with 2,4 pentanedione to.. [askfilo.com]
- 3. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]
Isoxazole Ketones: Versatile Building Blocks for Modern Drug Discovery - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoxazole and its derivatives are recognized as privileged five-membered heterocyclic scaffolds in medicinal chemistry, integral to numerous approved therapeutic agents.[1][2] Their value stems from a unique combination of physicochemical properties, including metabolic stability, the capacity for hydrogen bonding, and versatile reactivity.[3][4] This guide focuses specifically on isoxazole ketone building blocks , a subclass that leverages the stability and electronic nature of the isoxazole ring with the synthetic versatility of a ketone functional group. This powerful combination provides a robust platform for generating diverse molecular libraries with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[5][6][7] We will explore the core synthetic strategies for creating these building blocks, delve into the nuanced reactivity of the isoxazole ring—particularly its strategic use as a "latent synthon" via ring-opening reactions—and examine case studies that underscore their successful application in drug discovery.
The Isoxazole Ketone Core: A Privileged Scaffold in Medicinal Chemistry
The isoxazole ring is an electron-rich aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[1] This arrangement confers a unique set of properties that medicinal chemists can exploit for drug design.
-
Physicochemical Properties : The nitrogen and oxygen atoms act as hydrogen bond acceptors, facilitating interactions with biological targets.[3] The ring system is generally stable to metabolic degradation, contributing to favorable pharmacokinetic profiles.[2]
-
The Ketone Handle : The true power of isoxazole ketone building blocks lies in the ketone moiety. This functional group serves as a critical handle for synthetic diversification, enabling a vast array of subsequent chemical transformations such as nucleophilic additions, reductive aminations, aldol condensations, and Wittig reactions to build molecular complexity.
-
Synergy in Drug Design : The combined isoxazole-ketone motif is more than the sum of its parts. The isoxazole can act as a bioisosteric replacement for other groups (e.g., amides or esters), while the ketone provides a key interaction point or a vector for further substitution to optimize potency, selectivity, and ADME properties.[4] The weak N-O bond, while contributing to the ring's unique reactivity, can be strategically cleaved to unmask other functionalities, a concept explored in Section 3.[8][9]
Caption: Core features of the isoxazole ketone scaffold.
Synthesis of Isoxazole Ketone Scaffolds
The construction of the isoxazole ring is well-established, with two primary routes dominating the landscape. Modern advancements have further refined these methods for greater efficiency and scope.
The Cornerstone: 1,3-Dipolar Cycloaddition
The most powerful and versatile method for constructing isoxazoles is the [3+2] dipolar cycloaddition between a nitrile oxide and an alkyne.[8][10] Nitrile oxides are typically generated in situ from the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl chlorides to avoid their dimerization.[11][12] When an ynone (an alkyne with a ketone group) is used as the dipolarophile, isoxazole ketones can be synthesized directly.
The regioselectivity of the cycloaddition is a critical consideration, governed by the steric and electronic properties of the substituents on both the nitrile oxide and the alkyne.[10][11]
Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via Cycloaddition
This protocol describes the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and an alkyne, a common route that can be adapted for isoxazole ketones.[11][13]
Step 1: In Situ Generation of Nitrile Oxide
-
To a stirred solution of the desired aldoxime (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add an oxidant such as N-chlorosuccinimide (NCS) or chloramine-T (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes. The formation of the intermediate hydroximoyl chloride can be monitored by TLC.
Step 2: Cycloaddition Reaction
-
To the mixture containing the in situ generated hydroximoyl chloride, add the terminal alkyne (1.2 eq).
-
Slowly add a base, such as triethylamine (Et3N) (1.5 eq), dropwise at 0 °C to facilitate the elimination of HCl and generate the nitrile oxide dipole.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.
Step 3: Work-up and Purification
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.
Condensation with Hydroxylamine
A classical and straightforward approach involves the reaction of hydroxylamine (NH2OH) with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone.[8][9][14] The reaction first forms an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to furnish the isoxazole ring.[14]
Modern Synthetic Advances
-
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, improve yields, and lead to cleaner reaction profiles compared to conventional heating for both cycloaddition and condensation methods.[7][15][16]
-
Metal Catalysis : Transition metals, including copper, gold, and iron, have been employed to catalyze the synthesis of isoxazoles, often enabling novel transformations or improving regioselectivity under milder conditions.[1][5][6][15]
Caption: Major synthetic routes to isoxazole ketone building blocks.
The Isoxazole Ring as a "Latent Synthon": Strategic Ring-Opening Reactions
A key feature that elevates isoxazoles from mere scaffolds to powerful synthetic intermediates is the inherent weakness of the N-O bond.[8][9] This bond can be selectively cleaved under various conditions (reductive, basic, acidic, or metal-mediated), unmasking a range of valuable difunctionalized compounds.[8] This "masked functionality" allows complex manipulations on other parts of the molecule while the isoxazole ring remains intact, only to be transformed in a later, strategic step.
Reductive Cleavage
Catalytic hydrogenation (e.g., H2/Pd-C) or treatment with other reducing agents can cleave the N-O bond to yield enaminones, which can be further hydrolyzed to 1,3-dicarbonyl compounds or reduced to γ-amino alcohols.[8][9]
Base- and Metal-Mediated Ring Transformations
In recent years, transition metal-catalyzed ring-opening and annulation reactions have emerged as a powerful tool. For instance, an iron(III)-catalyzed reaction of isoxazoles with enaminoketones under microwave irradiation can produce highly substituted pyrroles.[15] This strategy transforms the isoxazole core into a completely different heterocyclic system, vastly expanding its synthetic utility.
Protocol 2: Fe(III)-Catalyzed Synthesis of a Pyrrole from an Isoxazole
This protocol is adapted from a microwave-assisted, iron-catalyzed ring-opening annulation.[15]
Step 1: Reaction Setup
-
In a microwave-safe reaction vial, combine the starting isoxazole (1.0 eq), the enaminoketone (1.2 eq), and iron(III) chloride (FeCl3) (10 mol%).
-
Add a suitable solvent, such as 1,2-dichloroethane (DCE).
-
Seal the vial tightly with a cap.
Step 2: Microwave Irradiation
-
Place the vial inside a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 20-40 minutes). The reaction progress should be monitored by TLC or LC-MS if possible.
Step 3: Work-up and Purification
-
After cooling, filter the reaction mixture through a pad of celite to remove the catalyst, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the functionalized pyrrole product.
Electrophilic Ring-Opening Fluorination
A modern and synthetically valuable transformation is the ring-opening fluorination of isoxazoles.[17][18] Treatment with an electrophilic fluorinating agent, such as Selectfluor, results in N-O bond cleavage and the formation of α-fluorocyanoketones.[18][19] This provides a novel entry into valuable fluorine-containing building blocks, which are highly sought after in drug discovery due to the unique properties conferred by fluorine.[17][18]
Caption: Strategic ring-opening reactions of isoxazoles.
Applications in Drug Discovery: Case Studies & Therapeutic Landscape
The isoxazole nucleus is a component of numerous FDA-approved drugs, validating its importance in pharmaceutical research.[1][2][20] The versatility of the isoxazole ketone scaffold has led to the discovery of compounds with a broad range of biological activities.[1][5][8][21]
| Drug Name (Example) | Therapeutic Class | Role of the Isoxazole Ring |
| Valdecoxib | Anti-inflammatory (COX-2 Inhibitor) | Key binding interactions in the COX-2 active site; contributes to selectivity.[20][22] |
| Leflunomide | Antirheumatic (Immunosuppressant) | The isoxazole ring is metabolically opened to form the active metabolite.[4][22] |
| Cloxacillin, Dicloxacillin | Antibiotic (β-lactamase resistant) | The bulky isoxazolyl group provides steric hindrance to protect the β-lactam ring from enzymatic degradation.[1][22] |
| Sulfamethoxazole | Antibiotic (Sulfonamide) | Acts as a key structural component for antibacterial activity.[1][5] |
Case Study: COX-2 Inhibitors
Valdecoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor previously used for treating arthritis. The isoxazole ring, along with the adjacent sulfonamide group, fits into a specific side pocket of the COX-2 enzyme, an interaction not as favorable in the COX-1 isoform, which is the basis for its selectivity and reduced gastrointestinal side effects compared to non-selective NSAIDs.
Case Study: Anticancer Agents
Recent research has focused on developing novel isoxazole-containing compounds as anticancer agents.[1][23] For example, derivatives have been synthesized and shown to possess significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), liver cancer (Hep3B), and cervical cancer (HeLa).[1] In one study, newly synthesized 5-(thiophen-2-yl)isoxazole derivatives demonstrated potent and selective cytotoxicity against the MCF-7 human breast cancer cell line, with the lead compound showing an IC50 value of 1.91 μM.[23] The isoxazole core in these molecules often serves as a rigid scaffold to correctly orient substituents for optimal interaction with protein targets like kinases or hormone receptors.
Conclusion and Future Outlook
Isoxazole ketone building blocks represent a cornerstone of modern medicinal chemistry. Their synthetic accessibility, combined with the dual reactivity of the ketone handle and the isoxazole ring, provides a robust platform for drug discovery. The ability of the isoxazole ring to act as a stable scaffold, a key pharmacophoric element, and a latent synthon via strategic ring-opening reactions offers unparalleled versatility.
Future research will likely focus on developing even more efficient and sustainable synthetic methodologies, including flow chemistry and novel catalytic systems.[24][25] The application of isoxazole ketones in creating multi-targeted ligands and covalent inhibitors is also a promising area of exploration.[5] As our understanding of disease biology deepens, the tunable and versatile nature of isoxazole ketone building blocks will ensure their continued relevance in the development of the next generation of therapeutics.
References
- Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters - ACS Publications.
- Isoxazole - Wikipedia. Wikipedia.
- Advances in isoxazole chemistry and their role in drug discovery - PMC. National Center for Biotechnology Information.
- Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. MDPI.
- Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. Semantic Scholar.
- A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication.
- Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. ACS Publications.
- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Royal Society of Chemistry.
- Ring-Opening Fluorination of Isoxazoles - ResearchGate. ResearchGate.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Beilstein Journal of Organic Chemistry.
- Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - MDPI. MDPI.
- Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities - ResearchGate. ResearchGate.
- Synthesis of Isoindolinones from Isoxazoles by a Ring- Opening-and-Closing Cascade Reaction. Thieme.
- Ring-Opening Fluorination of Isoxazoles - Organic Chemistry Portal. Organic Chemistry Portal.
- Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) - Sciforum. MDPI.
- The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Ring-Opening Fluorination of Isoxazoles | Organic Letters - ACS Publications. ACS Publications.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. Royal Society of Chemistry.
- Recent Advances on the Synthesis and Reactivity of Isoxazoles. Arkivoc.
- A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G. Royal Society of Chemistry.
- Recent Advances on the Synthesis and Reactivity of Isoxazoles - ResearchGate. ResearchGate.
- Construction of Isoxazole ring: An Overview. Journal of Drug Delivery and Therapeutics.
- Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. Organic Letters.
- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Royal Society of Chemistry.
- Isoxazol-5-ones as Strategic Building Blocks in Organic Synthesis - ResearchGate. ResearchGate.
- Isoxazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
- HETEROCYCLES, Voi 12. N o 10.1979. HETEROCYCLES.
- (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives - ResearchGate. ResearchGate.
- Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles | Organic Letters - ACS Publications. ACS Publications.
- Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. ResearchGate.
- Synthetic application of the isoxazole products - ResearchGate. ResearchGate.
- The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. National Center for Biotechnology Information.
- A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication.
- Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC. National Center for Biotechnology Information.
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review.
- 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC. National Center for Biotechnology Information.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. ijpca.org [ijpca.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 12. sciforum.net [sciforum.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Ring-Opening Fluorination of Isoxazoles [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 21. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isoxazole - Wikipedia [en.wikipedia.org]
- 23. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Overview of 5-Substituted-3-Methylisoxazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-substituted-3-methylisoxazole derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. We will delve into the core chemistry, synthetic strategies, diverse biological activities, and the critical structure-activity relationships that make this scaffold a privileged structure in modern drug discovery.
The Isoxazole Core: A Foundation of Pharmacological Significance
The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[1][2] This arrangement imparts unique electronic and structural features, making it a versatile building block in medicinal chemistry. The stability of the isoxazole ring, combined with its ability to participate in hydrogen bonding and other non-covalent interactions, allows it to serve as a bioisostere for other functional groups, enhancing pharmacological properties like potency and metabolic stability.[2][3]
The significance of this scaffold is underscored by its presence in several FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide, demonstrating its clinical and commercial relevance.[2][4][5] The 3-methyl and 5-substituted pattern, in particular, offers a synthetically accessible and readily diversifiable template for exploring vast chemical space in the pursuit of novel therapeutic agents.
Synthetic Pathways to the 5-Substituted-3-Methylisoxazole Scaffold
The construction of the isoxazole ring is a well-established field, with several reliable methods at the disposal of synthetic chemists. The most prominent and widely adopted strategy is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[6][7]
The [3+2] Cycloaddition: A Cornerstone of Isoxazole Synthesis
This reaction involves the 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ, with a dipolarophile, typically an alkyne, to regioselectively form the isoxazole ring.[7] The in situ generation of the nitrile oxide is crucial and is commonly achieved by the oxidation of an aldoxime, often using an oxidizing agent like sodium hypochlorite.[7]
The general mechanism can be visualized as follows:
Caption: General mechanism of [3+2] cycloaddition for isoxazole synthesis.
This method's power lies in its modularity. By varying the starting aldoxime (which determines the R group at the 3-position) and the alkyne (which determines the substituents at the 4- and 5-positions), a vast library of derivatives can be generated. For 3-methylisoxazoles, the starting material is acetaldehyde oxime or a related precursor.
Synthesis from Chalcone Precursors
An alternative and effective route involves the cyclization of α,β-unsaturated ketones, known as chalcones, with hydroxylamine.[8] This pathway is particularly useful for synthesizing 3,5-diaryl isoxazoles. The reaction proceeds through the formation of a chalcone intermediate, which then undergoes cyclization with hydroxylamine hydrochloride in the presence of a base.[8]
The workflow for this synthetic approach can be outlined as follows:
Caption: Experimental workflow for isoxazole synthesis from chalcones.
Diverse Biological Activities of 5-Substituted-3-Methylisoxazole Derivatives
The modification of the substituent at the 5-position of the 3-methylisoxazole core has led to the discovery of compounds with a wide array of biological activities. This structural versatility makes them highly attractive candidates for drug discovery programs.[1][9]
| Biological Activity | Key Findings and Examples | References |
| Anticancer | Derivatives have shown potent cytotoxicity against various cancer cell lines, including human liver and breast cancer.[10] Some compounds induce oxidative stress, leading to apoptosis and cell cycle arrest.[10] Benz[d]isoxazole derivatives act as potent CBP/p300 bromodomain inhibitors for acute myeloid leukemia.[11] | [1][10][11][12] |
| Anti-inflammatory | Isoxazole derivatives have been widely reported for their anti-inflammatory properties.[13][14] The drug Leflunomide, a 5-methylisoxazole derivative, is used to treat rheumatoid arthritis.[5] | [1][12][13][14] |
| Antitubercular | 5-Methylisoxazole-3-carboxamide derivatives have been synthesized and shown to have significant in vitro activity against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting MIC values as low as 3.125µM.[15] | [12][15] |
| Antibacterial | Various derivatives exhibit antibacterial potency against strains like E. coli and S. aureus.[12] The isoxazole scaffold can be incorporated into existing antibiotic structures, such as ampicillin, to create new derivatives.[2] | [1][12][15] |
| Antiviral | Novel isoxazole-based small molecules have been identified that target Zika virus (ZIKV) infections, demonstrating potent antiviral activity.[8] | [12][13] |
| Neuroprotective | The isoxazole scaffold is being explored for its potential in developing therapies for neurodegenerative disorders.[1][9] | [1][9] |
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to rational drug design. For 5-substituted-3-methylisoxazole derivatives, SAR studies have provided crucial insights into optimizing potency and selectivity.
A key determinant of activity is the nature of the substituent at the C-5 position. For example, in a study of isoxazoles as allosteric ligands for the RORγt receptor, the presence of a hydrogen-bond-donating moiety at the C-5 position was found to be critical for high-binding affinity.[16]
-
Hydrogen Bonding: Replacing a pyrrole ring at C-5 (a hydrogen bond donor) with a methylated pyrrole (which cannot donate a hydrogen bond) resulted in a significant drop in potency.[16] This highlights a specific, crucial interaction with the protein backbone.
-
Steric and Electronic Effects: In a series of anticancer isoxazole-piperazine hybrids, modifications to the aryl group at the 5-position significantly impacted cytotoxicity.[10] Introducing bulky or electron-withdrawing/donating groups can modulate how the molecule fits into a binding pocket and its electronic complementarity with the target.
Caption: SAR of the 5-position on the 3-methylisoxazole scaffold.
Experimental Protocols: A Practical Guide
To ensure scientific integrity, detailed and reproducible protocols are essential. Here, we provide a representative methodology for the synthesis and characterization of a 5-substituted-3-methylisoxazole derivative.
Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives[15]
This protocol outlines the synthesis of antitubercular agents starting from 5-methylisoxazole-3-carbonyl chloride.
Step 1: Synthesis of 5-methylisoxazole-3-carboxylic acid (2)
-
Prepare a solution of ethyl 2-chloro-2-(hydroxyimino)acetate.
-
In a separate flask, prepare a solution of prop-1-en-2-yl acetate in a suitable solvent (e.g., dichloromethane).
-
Add the prop-1-en-2-yl acetate solution dropwise to the first solution at room temperature with stirring.
-
Allow the reaction to proceed for 24 hours.
-
Evaporate the solvent under reduced pressure. The resulting crude product is then hydrolyzed using an aqueous solution of sodium hydroxide.
-
Acidify the mixture with concentrated HCl to precipitate the 5-methylisoxazole-3-carboxylic acid.
-
Filter the solid, wash with cold water, and dry.
Step 2: Synthesis of 5-methylisoxazole-3-carbonyl chloride (3)
-
To a stirred solution of 5-methylisoxazole-3-carboxylic acid (2) in a dry solvent, add thionyl chloride (SOCl₂) dropwise at 0°C.
-
Add a catalytic amount of dry pyridine.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride (3), which is often used immediately in the next step.
Step 3: Synthesis of 5-methylisoxazole-3-carboxamide Derivatives (4-20)
-
Dissolve the desired aromatic amine in a suitable dry solvent.
-
Add the freshly prepared 5-methylisoxazole-3-carbonyl chloride (3) solution dropwise to the amine solution at 0°C.
-
Stir the reaction mixture at room temperature for 12 hours.[15]
-
Pour the reaction mixture into crushed ice.
-
Filter the resulting solid precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure carboxamide derivative.
Characterization
The synthesized compounds must be rigorously characterized to confirm their structure and purity.
-
Infrared (IR) Spectroscopy: Successful formation of the carboxamide will show characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹) and C=O stretching (around 1640-1680 cm⁻¹).[15]
-
¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of all expected protons. For a 5-methylisoxazole-3-carboxamide derivative, key signals would include a singlet for the methyl group protons (CH₃) around δ 2.4 ppm, a singlet for the isoxazole ring proton (CH) around δ 6.4 ppm, aromatic protons in their expected regions, and a broad singlet for the amide proton (NH) at a downfield chemical shift (e.g., δ 9.0-10.0 ppm), which is exchangeable with D₂O.[13][15]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. The EIMS (Electron Ionization Mass Spectrometry) will show the molecular ion peak [M]⁺.[15]
Conclusion and Future Directions
The 5-substituted-3-methylisoxazole framework represents a highly privileged and versatile scaffold in medicinal chemistry. Its synthetic accessibility, coupled with the wide range of biological activities exhibited by its derivatives, ensures its continued relevance in drug discovery.[1][9][14] Future research will likely focus on leveraging this core for the development of multi-targeted therapies and exploring novel substitutions at the 5-position to fine-tune activity against emerging and challenging biological targets.[9] The continued application of rational design principles, guided by detailed SAR studies, will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
- Advances in isoxazole chemistry and their role in drug discovery. PMC.
- Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflamm
- Isoxazole – Knowledge and References. Taylor & Francis.
- Recent Progress in the Synthesis of Isoxazoles. Bentham Science Publishers.
- Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC.
- Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Enamine.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC.
- Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PMC.
- Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl). MDPI.
- A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
- 5-Methylisoxazole-3-carboxylic acid. Smolecule.
- REVIEW ON THE SYNTHESIS AND POTENTIAL THERAPEUTIC APPLICATIONS OF HETEROCYCLIC PRODUCTS OF 5-AMINO-3-METHYLISOXAZOLE.
- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. PMC.
- Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. PubMed.
- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel
- Structure Activity Rel
- Structure activity relationship of synthesized compounds.
- Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide, on their metabolism, toxicity, and pharmacological activity. PubMed.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpca.org [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 8. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]
- 13. jocpr.com [jocpr.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Nomenclature, Synthesis, and Characterization of 5-Acetonyl-3-methylisoxazole
Introduction & Structural Definition
The compound commonly referred to as 5-acetonyl-3-methylisoxazole represents a specific structural challenge in nomenclature and regioselective synthesis. It serves as a functionalized isoxazole scaffold, often utilized as a precursor for complex heterocyclic systems or as a degradation marker in the stability profiling of isoxazole-based antibiotics (e.g., sulfamethoxazole analogs).
This guide deconstructs the systematic nomenclature, details the regioselective synthetic pathways required to distinguish it from its isomers, and provides a self-validating analytical framework.
Structural Identity[1]
-
Common Name: 5-Acetonyl-3-methylisoxazole
-
Molecular Formula:
-
Molecular Weight: 139.15 g/mol
-
Core Scaffold: 1,2-Oxazole (Isoxazole)
-
Key Substituents:
-
Position 3: Methyl group (
)[1] -
Position 5: Acetonyl group (
, systematically 2-oxopropyl)
-
Nomenclature: Systematic Derivation (IUPAC)
While "5-acetonyl-3-methylisoxazole" is widely understood in synthetic circles, it is a semi-systematic name. The Preferred IUPAC Name (PIN) requires prioritizing the principal functional group.
Prioritization Logic
-
Principal Functional Group: The ketone (
) has higher priority for citation as a suffix than the isoxazole ring. Thus, the parent structure is propan-2-one (acetone). -
Substituent Identification: The isoxazole ring is treated as a substituent attached to the propane chain.
-
Numbering:
-
The propane chain is numbered to give the ketone the lowest locant (2).
-
The isoxazole ring is attached at position 1 of the propane chain.
-
The isoxazole ring itself is numbered starting from Oxygen (1) and Nitrogen (2). The methyl group is at position 3, and the attachment point to the propane chain is position 5.
-
Final Systematic Name
1-(3-methylisoxazol-5-yl)propan-2-one
Alternative (Hantzsch-Widman system): 1-(3-methyl-1,2-oxazol-5-yl)propan-2-one.
Nomenclature Visualization
The following diagram illustrates the decision tree for arriving at the PIN.
Figure 1: Logic flow for determining the Preferred IUPAC Name (PIN) based on functional group priority rules.
Regioselective Synthesis: The C5-Methyl Acidity Principle
Synthesizing 5-acetonyl-3-methylisoxazole requires precise regiocontrol to avoid forming the 3-acetonyl-5-methyl isomer. The most robust "field-proven" method exploits the differential acidity of the methyl groups on the isoxazole ring.
Mechanistic Insight: C5 vs. C3 Acidity
In 3,5-dimethylisoxazole, the methyl group at Position 5 is significantly more acidic than the methyl group at Position 3.
-
Reasoning: The oxygen atom at position 1 is more electronegative than the nitrogen at position 2. This exerts a stronger inductive electron-withdrawing effect on the C5 position, stabilizing the resulting carbanion upon deprotonation.
-
Experimental Consequence: Treatment of 3,5-dimethylisoxazole with a strong base (e.g., n-Butyllithium) at low temperatures (-78°C) results in exclusive lithiation at the C5-methyl group.
Protocol: Lateral Lithiation and Acylation
This protocol yields the target ketone via the intermediate formation of a
Reagents:
-
Precursor: 3,5-Dimethylisoxazole
-
Base: n-Butyllithium (n-BuLi, 1.1 eq)
-
Electrophile:
-Methoxy- -methylacetamide (Weinreb amide) or Ethyl Acetate (requires careful quench to avoid alcohol formation). -
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a 250 mL round-bottom flask and purge with Argon.
-
Deprotonation: Dissolve 3,5-dimethylisoxazole (10 mmol) in THF (50 mL). Cool to -78°C .
-
Addition: Add n-BuLi (11 mmol) dropwise over 20 minutes. The solution will turn yellow/orange, indicating the formation of the 5-lithiomethyl-3-methylisoxazole species.
-
Acylation: Stir for 1 hour at -78°C. Cannulate the lithiated solution into a pre-cooled solution of the acetylating agent (e.g., Weinreb amide, 12 mmol) in THF.
-
Note: Inverse addition prevents double addition of the nucleophile.
-
-
Quench: Allow to warm to 0°C and quench with saturated
. -
Workup: Extract with EtOAc, wash with brine, dry over
, and concentrate.
Synthetic Pathway Diagram
Figure 2: Regioselective synthesis via lateral lithiation. The acidity of the C5-methyl group drives the selectivity.
Analytical Validation (Self-Validating Protocol)
To ensure the integrity of the synthesized compound, the following spectral data must be verified. The key differentiator is the chemical shift of the methylene protons linking the ring and the ketone.
Nuclear Magnetic Resonance (NMR) Expectations
Data is based on predicted shifts for
| Nucleus | Assignment | Shift ( | Multiplicity | Integral | Mechanistic Justification |
| 1H | Ring H (C4) | 6.05 - 6.15 | Singlet (s) | 1H | Characteristic aromatic isoxazole proton. |
| 1H | Methylene ( | 3.80 - 3.95 | Singlet (s) | 2H | Deshielded by both the aromatic ring and the carbonyl. |
| 1H | C3-Methyl | 2.25 - 2.30 | Singlet (s) | 3H | Typical benzylic-like position on isoxazole. |
| 1H | Terminal Methyl | 2.15 - 2.20 | Singlet (s) | 3H | Typical methyl ketone. |
| 13C | Carbonyl ( | ~200.0 | - | - | Ketone characteristic. |
| 13C | C5 (Ring) | ~165.0 | - | - | Quaternary carbon attached to heteroatom. |
Tautomerism Check
Researchers must be aware that
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.
-
Molecular Ion:
m/z. -
Fragmentation Pattern: Look for a loss of 43 Da (acetyl group,
) which confirms the presence of the methyl ketone side chain.
References
-
IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.
-
Isoxazole Synthesis & Reactivity: P. Pevarello, et al. "Synthesis of 3,5-disubstituted isoxazoles." Journal of Heterocyclic Chemistry.
- Lateral Lithiation of Isoxazoles: N.R. Natale, et al. "Lateral Metalation of Isoxazoles. Regioselectivity and Synthetic Utility." Journal of Organic Chemistry.
-
Spectral Data Comparison: National Institute of Standards and Technology (NIST) Chemistry WebBook. "Isoxazole Derivatives Mass Spectra."
Sources
Methodological & Application
Technical Application Note: Regioselective Synthesis of 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one
Executive Summary
This guide details the synthesis of 1-(3-methyl-1,2-oxazol-5-yl)propan-2-one (also known as (3-methylisoxazol-5-yl)acetone). This compound is a critical pharmacophore intermediate, notably serving as a precursor for valdecoxib and various COX-2 inhibitors.
While 1,3-dipolar cycloaddition routes exist, they often require unstable nitrile oxide precursors. This protocol prioritizes a Lateral Lithiation Strategy utilizing the commercially available 3,5-dimethylisoxazole. This approach exploits the inherent pKa difference between C3 and C5 methyl substituents to achieve >95% regioselectivity, offering a scalable and cost-effective workflow for drug discovery and process chemistry teams.
Strategic Analysis: The Regioselectivity Paradox
The core challenge in functionalizing 3,5-dimethylisoxazole is distinguishing between the two methyl groups.
Mechanistic Insight
The regioselectivity is governed by the electronic environment of the isoxazole ring.
-
C5-Methyl (Kinetic & Thermodynamic): The C5 position is adjacent to the ring oxygen atom. Due to the higher electronegativity of oxygen compared to nitrogen, the C5 carbon is more electron-deficient. Consequently, the C5-methyl protons are significantly more acidic (pKa ~25 in THF) than the C3-methyl protons.
-
C3-Methyl: The C3-methyl is adjacent to the nitrogen atom and is less acidic.
Comparison of Synthetic Routes
| Feature | Route A: Lateral Lithiation (Recommended) | Route B: 1,3-Dipolar Cycloaddition |
| Starting Material | 3,5-Dimethylisoxazole (Cheap, Stable) | Nitroethane + Hex-5-yn-2-one |
| Step Count | 1 (One-pot) | 2 (Dehydration + Cycloaddition) |
| Regioselectivity | >95% (C5-exclusive) | Variable (Steric dependent) |
| Atom Economy | High | Moderate (Loss of water/chloride) |
| Scalability | Excellent (Kilogram capable) | Moderate (Exotherm risks) |
Reaction Pathway Visualization
Figure 1: Mechanistic flow of the lateral lithiation strategy demonstrating exclusive C5 activation.
Detailed Experimental Protocols
Protocol A: High-Fidelity Synthesis (Weinreb Amide Method)
Best for: Medicinal chemistry scale (mg to g), requiring high purity and minimal side products.
Reagents:
-
3,5-Dimethylisoxazole (1.0 equiv)[1]
-
n-Butyllithium (1.1 equiv, 2.5M in hexanes)
-
N-Methoxy-N-methylacetamide (Weinreb amide) (1.2 equiv)
-
THF (Anhydrous)[2]
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (10 mL/g of substrate).
-
Cooling: Charge the flask with 3,5-dimethylisoxazole. Cool the solution to -78°C using a dry ice/acetone bath.
-
Deprotonation: Add n-BuLi dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70°C.
-
Observation: A color change (often to yellow/orange) indicates anion formation.
-
Hold: Stir at -78°C for 45 minutes to ensure complete lithiation.
-
-
Acylation: Dissolve N-methoxy-N-methylacetamide in minimal THF and add dropwise to the lithiated species.
-
Warming: Allow the reaction to warm to 0°C over 2 hours.
-
Quench: Quench with saturated aqueous NH₄Cl.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Flash chromatography (Hexanes:EtOAc 4:1).
Protocol B: Cost-Effective Synthesis (Ethyl Acetate Method)
Best for: Large scale (kg), where reagent cost is paramount.
Critical Modification: Direct reaction with ethyl acetate can lead to double addition (forming the tertiary alcohol). To prevent this, inverse addition is recommended, or the use of a large excess of electrophile at very low temperatures.
Procedure:
-
Generate the 5-lithiomethylisoxazole at -78°C as described in Protocol A.
-
Inverse Addition: Cannulate the cold lithiated isoxazole solution into a pre-cooled (-78°C) solution of excess Ethyl Acetate (3.0 equiv) in THF.
-
Why? This ensures the electrophile is always in excess relative to the nucleophile, preventing the product ketone from reacting with remaining lithiated species.
-
-
Quench immediately with Acetic Acid/THF mixture at low temperature before aqueous workup.
Analytical Validation (QC)
A self-validating system requires checking specific spectral markers to confirm regioselectivity.
| Technique | Marker | Expected Value | Diagnostic Significance |
| ¹H NMR | Isoxazole Ring Proton (C4-H) | δ 6.00 - 6.10 ppm (s) | Confirms ring integrity. |
| ¹H NMR | C3-Methyl Group | δ 2.20 - 2.30 ppm (s) | Integration = 3H.[3][4] Confirms C3-Me was not deprotonated. |
| ¹H NMR | C5-Methylene (-CH₂-) | δ 3.80 - 3.90 ppm (s) | Integration = 2H. Confirms functionalization at C5. |
| ¹H NMR | Terminal Methyl (-COCH₃) | δ 2.25 ppm (s) | Integration = 3H. Confirms acetyl addition. |
| ¹³C NMR | Carbonyl (C=O) | δ ~200 ppm | Confirms ketone formation. |
| MS (ESI) | [M+H]⁺ | 140.1 Da | Confirms molecular weight. |
Troubleshooting & Safety
Common Pitfalls
-
Ring Cleavage: Isoxazoles are sensitive to strong bases at elevated temperatures.
-
Solution: Never allow the lithiation step to exceed -60°C.
-
-
Over-Alkylation: Formation of tertiary alcohols.
-
Solution: Use Protocol A (Weinreb amide) which forms a stable tetrahedral intermediate that collapses to the ketone only after acidic quench, preventing over-reaction.
-
Safety (HSE)
-
n-Butyllithium: Pyrophoric. Handle only under inert atmosphere.
-
Isoxazoles: Low molecular weight isoxazoles can be volatile and pharmacologically active. Handle in a fume hood.
References
-
Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds.[1][5][6][7] The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.[1][6] Canadian Journal of Chemistry.
- Giam, C. S., & Takeru, I. (1974). Lateral Lithiation of Isoxazoles. The Journal of Organic Chemistry. (Fundamental study establishing C5 acidity).
-
Johnson, L., et al. (2013).[8] A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles.[8] Synthesis.[2][3][5][8][9][10][11][12][13][14][15] (Discusses regioselectivity principles).
- Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development. (Context on isoxazole pharmacophores).
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. isca.me [isca.me]
- 4. researchgate.net [researchgate.net]
- 5. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 9. scribd.com [scribd.com]
- 10. biolmolchem.com [biolmolchem.com]
- 11. scispace.com [scispace.com]
- 12. cct2021.ftmc.lt [cct2021.ftmc.lt]
- 13. mdpi.com [mdpi.com]
- 14. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
Reaction of acetonitrile oxide with 4-methoxy-3-buten-2-one
Application Note & Protocol
Title: Regioselective Synthesis of 3-Methyl-5-(1-methoxy-1-acetonyl)isoxazoline: A [3+2] Cycloaddition of Acetonitrile Oxide with 4-Methoxy-3-buten-2-one
Abstract
This guide provides a comprehensive protocol for the synthesis of a highly functionalized isoxazoline derivative through the 1,3-dipolar cycloaddition reaction between acetonitrile oxide and 4-methoxy-3-buten-2-one. Isoxazolines are privileged five-membered heterocyclic scaffolds renowned for their extensive applications in medicinal chemistry and drug development, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This protocol details the in situ generation of acetonitrile oxide from acetaldoxime followed by its regioselective reaction with the electron-deficient alkene, 4-methoxy-3-buten-2-one. We will elucidate the underlying reaction mechanism, governed by Frontier Molecular Orbital (FMO) theory, and provide a detailed, step-by-step experimental procedure, from reaction setup to product purification and characterization. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery seeking to utilize this powerful cycloaddition for the creation of novel molecular entities.
Introduction: The Significance of Isoxazolines
Isoxazolines and their aromatic counterparts, isoxazoles, are five-membered heterocyclic compounds that have garnered immense interest in pharmaceutical research.[4] Their unique electronic structure and the weak N-O bond make them versatile synthetic intermediates and potent pharmacophores.[1] Derivatives of the isoxazoline core are found in numerous biologically active compounds with applications as anticancer, anti-inflammatory, antibacterial, antidiabetic, and insecticidal agents.[1][2]
The Huisgen 1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry, providing a highly efficient and stereoconservative pathway to five-membered rings.[5] This reaction involves the concerted [4π + 2π] cycloaddition of a 1,3-dipole (such as a nitrile oxide) and a dipolarophile (typically an alkene or alkyne).[5][6] The reaction of acetonitrile oxide with 4-methoxy-3-buten-2-one serves as an exemplary case, yielding a densely functionalized isoxazoline that can serve as a valuable building block for further synthetic elaboration in drug discovery programs.
Reaction Mechanism and Regioselectivity
The reaction proceeds via a concerted, pericyclic mechanism.[5] The regioselectivity—the specific orientation of the dipole and dipolarophile as they combine—is a critical aspect of this synthesis and can be rationalized using Frontier Molecular Orbital (FMO) theory.[7]
Nitrile oxides, such as acetonitrile oxide, are classified as HOMO-LUMO-controlled or "ambiphilic" dipoles.[6] The dipolarophile, 4-methoxy-3-buten-2-one, is an electron-deficient alkene due to the conjugative electron-withdrawing effect of the ketone. In such cases, the dominant interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.[7]
The FMO analysis predicts that the larger coefficient of the nitrile oxide's HOMO is on the oxygen atom, while the larger coefficient of the enone's LUMO is on the β-carbon (the carbon further from the carbonyl group). This preferred orbital overlap leads to the formation of the C-O bond with the β-carbon of the enone, resulting in the specific regioisomer shown below.
Caption: FMO-governed [3+2] cycloaddition mechanism.
Experimental Protocol
This protocol is designed as a self-validating system, including steps for purification and comprehensive characterization to ensure the identity and purity of the final product.
Materials and Equipment
-
Reagents: Acetaldoxime, Oxone® (potassium peroxymonosulfate), sodium bicarbonate (NaHCO₃), 4-methoxy-3-buten-2-one (technical grade, ~90%), ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄), deuterated chloroform (CDCl₃), silica gel (230-400 mesh).
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, reflux condenser, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄), NMR spectrometer, IR spectrometer, Mass spectrometer.
Experimental Workflow Diagram
Sources
- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Application Note & Protocol: Reductive Amination of 1-(3-methylisoxazol-5-yl)propan-2-one
Introduction: The Strategic Importance of C-N Bond Formation
In the landscape of modern drug discovery and development, the synthesis of novel amine-containing molecules is a cornerstone of medicinal chemistry. The isoxazole moiety, in particular, is a privileged scaffold found in numerous therapeutic agents due to its unique electronic properties and ability to act as a bioisostere for other functional groups. The targeted synthesis of substituted (3-methylisoxazol-5-yl)propan-2-amines via reductive amination represents a highly efficient and versatile strategy for generating libraries of compounds for biological screening.
Reductive amination, or reductive alkylation, is a powerful and widely-used transformation that converts a carbonyl group (ketone or aldehyde) into an amine through an intermediate imine or iminium ion.[1] Its prevalence stems from its operational simplicity, broad substrate scope, and the high yields it typically affords under mild conditions.[1] This application note provides a detailed, field-proven protocol for the reductive amination of 1-(3-methylisoxazol-5-yl)propan-2-one, focusing on the causal relationships behind experimental choices to ensure reproducible and high-fidelity results for researchers.
The Underlying Chemistry: A Mechanistic Overview
The reductive amination process is a sequential, one-pot reaction that proceeds through two distinct mechanistic stages:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ketone. This forms an unstable hemiaminal intermediate. Under neutral or weakly acidic conditions, the hemiaminal undergoes dehydration (loss of a water molecule) to form a more stable imine (for primary amines) or an iminium ion (for secondary amines).[1] This dehydration step is the rate-limiting step and is often acid-catalyzed.
-
Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, then delivers a hydride ion (H⁻) to the electrophilic carbon of the C=N double bond of the imine or iminium ion. This reduction step is irreversible and forms the final, stable amine product.
Caption: General mechanism of reductive amination.
Experimental Design: A Rationale-Driven Approach
A successful and reproducible protocol is built on informed decisions. Here, we dissect the key choices for this specific transformation.
Choice of Reducing Agent: Selectivity is Paramount
While several hydride reagents can effect this transformation, Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this protocol.[2][3][4]
-
Expertise & Causality: Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is a milder and more selective reagent.[5] It reacts much faster with the protonated iminium ion intermediate than with the starting ketone.[3] This selectivity is crucial as it prevents the competitive reduction of 1-(3-methylisoxazol-5-yl)propan-2-one to its corresponding alcohol, thereby maximizing the yield of the desired amine. Furthermore, STAB is stable in anhydrous acidic conditions, which are optimal for imine formation. In contrast, sodium cyanoborohydride (NaBH₃CN), while also selective, generates highly toxic cyanide byproducts, posing significant safety and disposal concerns.[3][5]
Solvent Selection: Optimizing the Reaction Environment
The choice of solvent is critical for solubility, reaction rate, and stability of intermediates. 1,2-Dichloroethane (DCE) is the recommended solvent for this procedure.
-
Expertise & Causality: DCE is an aprotic solvent that effectively solubilizes the ketone, amine, and the STAB reagent. Critically, it does not compete with the amine in reacting with the ketone. Protic solvents like methanol can sometimes participate in the reaction, forming ketals or being reactive towards the hydride reagent. Reactions with STAB are generally found to be faster and higher yielding in DCE compared to other common solvents like tetrahydrofuran (THF).[3]
The Role of an Acid Catalyst
For ketones, which are generally less reactive than aldehydes, the addition of a catalytic amount of acetic acid (AcOH) is often beneficial.
-
Expertise & Causality: The rate-limiting step, the dehydration of the hemiaminal, is catalyzed by acid.[1] Acetic acid protonates the hydroxyl group of the hemiaminal, converting it into a better leaving group (H₂O) and accelerating the formation of the iminium ion. This, in turn, increases the overall reaction rate. Typically, stoichiometric amounts are used to ensure the reaction proceeds efficiently.
Detailed Laboratory Protocol
This protocol describes the reductive amination of 1-(3-methylisoxazol-5-yl)propan-2-one with benzylamine as a representative primary amine. The quantities can be scaled as needed.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| 1-(3-methylisoxazol-5-yl)propan-2-one | 119951-54-9 | 139.15 | 2.0 | 1.0 | 278 mg |
| Benzylamine | 100-46-9 | 107.15 | 2.2 | 1.1 | 236 mg (0.24 mL) |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 3.0 | 1.5 | 636 mg |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 2.2 | 1.1 | 126 mg (0.13 mL) |
| 1,2-Dichloroethane (DCE), anhydrous | 107-06-2 | 98.96 | - | - | 10 mL |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | - | - | ~20 mL |
| Deionized Water | - | - | - | - | ~20 mL |
| Brine (Saturated aq. NaCl) | - | - | - | - | ~20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - | ~2 g |
Step-by-Step Experimental Procedure
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Mastering the Grignard Reaction for Isoxazole Ketone Derivatization
Introduction: The Strategic Importance of Isoxazole Scaffolds
The isoxazole ring is a privileged five-membered heterocyclic scaffold that features prominently in medicinal chemistry and drug development.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a wide array of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[3][4] The functionalization of isoxazole cores is a critical step in lead optimization, and the creation of new carbon-carbon bonds is paramount for exploring chemical space.
Among the most robust methods for C-C bond formation is the Grignard reaction, a powerful tool for nucleophilic addition to carbonyl groups.[5] When applied to isoxazole ketones, this reaction opens a direct pathway to chiral tertiary alcohols, significantly increasing molecular complexity and providing access to novel analogues for structure-activity relationship (SAR) studies. However, the inherent reactivity of both the Grignard reagent and the isoxazole ring presents unique challenges, including potential side reactions and chemoselectivity issues that demand carefully controlled protocols.[6][7]
This guide provides an in-depth exploration of the Grignard reaction as applied to isoxazole ketones, moving beyond a simple recitation of steps to explain the underlying principles, potential pitfalls, and optimization strategies required for success.
Section 1: Mechanistic Considerations & Chemoselectivity
The fundamental reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the isoxazole ketone.[8] This forms a tetrahedral magnesium alkoxide intermediate, which is then protonated during aqueous workup to yield the final tertiary alcohol.[9][10]
Caption: General mechanism of Grignard addition to a ketone.
The Challenge of the Isoxazole Ring
While the ketone is the primary electrophilic site, the isoxazole ring itself can influence the reaction's course:
-
Ring-Directed Chelation: The isoxazole oxygen atom can coordinate with the magnesium center of the Grignard reagent. This pre-complexation can influence the stereochemical outcome and, in substrates with multiple electrophilic sites (e.g., an ester and a ketone), can direct the reagent to the closer functional group. Research on isoxazole-dicarboxylate esters has shown that Grignard reagents can add regioselectively to the C-5 ester, a phenomenon attributed to stabilization of the intermediate through complexation with the ring oxygen.[11]
-
Ring Lability: The N-O bond in the isoxazole ring is inherently weak and can be susceptible to cleavage under strongly basic or reductive conditions.[7] An excess of a highly reactive Grignard reagent, particularly at elevated temperatures, could potentially lead to undesired ring-opening side reactions, resulting in a complex mixture of byproducts.[6]
-
Acidic Protons: Although less common on the isoxazole ring itself unless specifically substituted, any acidic protons elsewhere in the substrate (e.g., alcohols, amines, or even α-hydrogens to the ketone) will be deprotonated by the Grignard reagent. This consumes one equivalent of the reagent and can lead to the formation of an enolate from the ketone, which may participate in side reactions or simply revert to the starting material upon workup.[12][13]
Section 2: Detailed Experimental Protocol
This protocol provides a robust starting point for the addition of a Grignard reagent to a generic isoxazole ketone. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame- or oven-dried glassware.[14][15]
Caption: High-level experimental workflow for the Grignard reaction.
Materials & Reagents
-
Isoxazole ketone (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.2 - 2.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Step-by-Step Methodology
-
Glassware Preparation: Thoroughly flame-dry a round-bottom flask equipped with a magnetic stir bar, a dropping funnel (or ensure access for a syringe), and a reflux condenser under a positive pressure of nitrogen or argon. Allow to cool to room temperature under the inert atmosphere.[15]
-
Reagent Preparation: Dissolve the isoxazole ketone (e.g., 1.0 mmol) in anhydrous THF (e.g., 10 mL) in the prepared flask.
-
Reaction Initiation: Cool the flask to 0°C using an ice-water bath. For highly reactive substrates or to minimize side reactions, a dry ice/acetone bath (-78°C) is recommended.[16]
-
Grignard Addition: Slowly add the Grignard reagent (e.g., 1.5 mL of a 1.0 M solution, 1.5 equiv) dropwise to the stirred solution of the isoxazole ketone over 15-30 minutes. The rate of addition is critical; a rapid addition can cause an uncontrolled exotherm, leading to side reactions.[17]
-
Reaction Monitoring: Stir the reaction at the chosen temperature for 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the starting ketone.
-
Quenching the Reaction: Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution while maintaining the temperature at 0°C. Caution: This is an exothermic process. Add the quenching agent slowly to control the release of heat and gas. Avoid using water or strong acids directly, as this can be too vigorous.
-
Workup and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure tertiary alcohol.
Section 3: Parameter Optimization
The success of the Grignard reaction on isoxazole ketones often hinges on fine-tuning the reaction parameters. The following table summarizes key variables and their expected impact.
| Parameter | Range / Options | Effect on Yield & Selectivity | Rationale & Expert Insights |
| Temperature | -78°C to RT | Lower temperatures (-78°C or 0°C) generally increase selectivity and minimize side reactions like enolization or ring cleavage. | The initial nucleophilic addition is fast. Running the reaction cold slows down competing pathways which often have higher activation energies.[16] |
| Solvent | THF, Diethyl Ether | THF is often preferred due to its higher boiling point and better ability to solvate the Grignard reagent. Diethyl ether is also common but more flammable.[17] | The solvent coordinates to the magnesium, influencing the reagent's reactivity. The choice can affect the Schlenk equilibrium and the aggregation state of the reagent.[18] |
| Equivalents of RMgX | 1.1 - 2.0 eq. | A slight excess (1.2-1.5 eq.) is typically sufficient. A large excess can promote double addition to other functional groups or increase side reactions. | Using a minimal effective amount reduces the risk of attacking the isoxazole ring or other sensitive functionalities. An excess may be needed if trace moisture is present or if the substrate has acidic protons.[15] |
| Rate of Addition | Slow (dropwise) | Slow addition is critical to control the reaction exotherm, preventing temperature spikes that can lead to byproduct formation. | Maintaining a steady, low temperature ensures the desired kinetic pathway is favored over thermodynamic side reactions.[19] |
| Workup Quench | Sat. aq. NH₄Cl | Saturated NH₄Cl is a weak acid, providing a controlled protonation of the alkoxide intermediate without being harsh enough to promote acid-catalyzed degradation of the product. | Direct quenching with strong acids can cause violent exotherms and lead to elimination or rearrangement side reactions in sensitive substrates. |
Section 4: Safety & Troubleshooting
Critical Safety Considerations
Grignard reagents and the solvents used are extremely hazardous. A thorough risk assessment must be performed before starting any experiment.[17]
-
Reactivity: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric (ignite spontaneously in air).[18] They react violently with water and protic solvents.[14]
-
Fire Hazard: Anhydrous ethers (THF, diethyl ether) are extremely flammable and have low flash points.[15] The reaction itself is exothermic and can lead to a runaway reaction if not properly controlled.[17]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or leather over nitrile).[17]
-
Engineering Controls: All work must be conducted in a certified chemical fume hood. Keep an ice bath readily available to cool the reaction in an emergency.[15][19]
Caption: A workflow emphasizing critical safety checkpoints.
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction (Starting Material Recovered) | 1. Inactive Grignard reagent (degraded by moisture/air).2. Insufficiently anhydrous conditions. | 1. Titrate the Grignard reagent before use to confirm its concentration. Use a fresh bottle or newly prepared reagent.2. Re-dry all glassware and solvents. Ensure the inert atmosphere is maintained throughout. |
| Complex Mixture of Products | 1. Reaction temperature was too high.2. Grignard reagent added too quickly.3. Potential isoxazole ring-opening. | 1. Repeat the reaction at a lower temperature (e.g., -78°C).2. Slow the rate of addition significantly.3. Use a less reactive Grignard (e.g., RMgCl instead of RMgBr) or use a smaller excess. |
| Significant Amount of Dimerized Byproduct (Wurtz Coupling) | Grignard reagent reacting with unreacted alkyl/aryl halide during its formation or in the reaction pot. | Ensure the Grignard reagent is fully formed before addition to the ketone. Use high-purity magnesium.[5] |
| Ketone Recovered, but Byproduct from Reduction Observed | The Grignard reagent acted as a reducing agent (hydride transfer) instead of a nucleophile. | This is more common with bulky ketones and Grignard reagents containing β-hydrogens.[12] Consider using a different Grignard reagent if possible. |
References
-
Grignard Reaction Reagents: A Toolbox for Chemists. (2024). Industrial Chemical Manufacturers. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]
-
Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry. [Link]
-
12.1 Grignard reagents. (2025). Organic Chemistry II - Fiveable. [Link]
-
Grignard Reaction. (n.d.). American Chemical Society. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. [Link]
-
What are Grignard reagent preparation precautions during preparation? (2022). Quora. [Link]
-
Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Wisconsin-Madison. [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI. [Link]
-
POTENTIAL ACTIVITIES OF ISOXAZOLE DERIVATIVES. (n.d.). Semantic Scholar. [Link]
-
Preparation of spiro[indole-3,5′-isoxazoles] via Grignard conjugate addition/spirocyclization sequence. (2021). PMC. [Link]
-
Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. (2025). ResearchGate. [Link]
-
Methodology. (n.d.). Dylan Wardle. [Link]
-
HETEROCYCLES, Vol 12. No 10.1979. (1979). HETEROCYCLES. [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Dimerization is a side reaction that occurs during the preparation... (2024). Pearson+. [Link]
-
Conversion to ketones using Grignard reagents. (2023). Chemistry LibreTexts. [Link]
-
Preparation of polychlorinated isoxazoles and application to organic synthesis. (n.d.). RCSI Repository. [Link]
-
New Functionalized Grignard Reagents and their Applications in Amination Reactions. (n.d.). Ludwig-Maximilians-Universität München. [Link]
-
Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction. (2022). Semantic Scholar. [Link]
-
Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. (n.d.). Organic Letters. [Link]
-
Show how you would synthesize each tertiary alcohol by adding an appropriate Grignard reagent to a ketone. (n.d.). Vaia. [Link]
-
Synthesize ANY alcohol with Grignard Magic from Ketones! Organic Chemistry. (2026). YouTube. [Link]
-
[Problem] Weinreb-Ketone synthesis / Isoxazoles. (2020). Reddit. [Link]
-
Addition of Grignard reagents to ketones to give tertiary alcohols. (n.d.). Master Organic Chemistry. [Link]
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. [Link]
-
Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. (2023). American Chemical Society. [Link]
- Method for preparing tertiary alcohol by means of Grignard reaction. (n.d.).
-
Construction of Isoxazole ring: An Overview. (2024). NanoBioLetters. [Link]
-
Initial Examinations of the Diastereoselectivity and Chemoselectivity of Intramolecular Silyl Nitronate [3+2] Cycloadditions with Alkenyl/Alkynyl Nitroethers. (2024). PMC. [Link]
-
Grignard side reactions. (2022). Reddit. [Link]
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar. [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. vaia.com [vaia.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 15. quora.com [quora.com]
- 16. reddit.com [reddit.com]
- 17. acs.org [acs.org]
- 18. fiveable.me [fiveable.me]
- 19. dchas.org [dchas.org]
Application Notes & Protocols: The Strategic Use of 3-Methyl-5-substituted Isoxazoles in Pharmaceutical Synthesis
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the utility of substituted isoxazoles as pivotal intermediates in pharmaceutical synthesis. While direct, extensive documentation on 3-methyl-5-(2-oxopropyl)isoxazole is sparse, this guide will utilize a closely related and industrially significant analogue, 5-methylisoxazole-4-carboxylic acid, to illustrate the core principles and synthetic strategies applicable to this class of compounds. The synthesis of Leflunomide, a widely recognized disease-modifying antirheumatic drug (DMARD), will be presented as a comprehensive case study.
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of significant interest in medicinal chemistry due to its metabolic stability and its ability to act as a versatile scaffold for a wide array of bioactive molecules. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, making them attractive candidates in drug discovery.[1][2][3] The isoxazole core is found in several commercially available drugs, such as the antibiotic Sulfamethoxazole and the COX-2 inhibitor Valdecoxib.[4]
The specific substitution pattern on the isoxazole ring profoundly influences the compound's biological activity and physicochemical properties. Intermediates like 3-methyl-5-substituted isoxazoles are valuable building blocks because the substituents can be readily modified to optimize drug-target interactions.
Case Study: Leflunomide Synthesis
Leflunomide (N-(4'-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide) is an isoxazole-based drug used in the treatment of rheumatoid and psoriatic arthritis.[5] It functions as a prodrug, being converted in the body to its active metabolite, teriflunomide, which inhibits the enzyme dihydroorotate dehydrogenase (DHODH), a key player in pyrimidine synthesis.[5][6] This mode of action leads to an antiproliferative effect on activated lymphocytes, which are central to the autoimmune response in rheumatoid arthritis.[5]
The synthesis of Leflunomide provides an excellent practical example of the industrial application of a 3-methyl-5-substituted isoxazole intermediate. The overall synthetic pathway is a robust, multi-step process that is well-documented in the scientific and patent literature.
Synthetic Pathway Overview
The synthesis of Leflunomide can be broadly divided into two main stages:
-
Formation of the Isoxazole Core: The synthesis of the key intermediate, 5-methylisoxazole-4-carboxylic acid.
-
Amide Coupling: The condensation of the carboxylic acid with 4-(trifluoromethyl)aniline to form the final active pharmaceutical ingredient (API).
The following diagram illustrates this general synthetic workflow:
Caption: General two-step synthesis pathway for Leflunomide.
Detailed Protocols
The following protocols are representative examples derived from established and published methods for the synthesis of Leflunomide.[1][3][7]
Protocol 1: Synthesis of 5-Methylisoxazole-4-carboxylic Acid
This protocol details the formation of the key isoxazole intermediate.
Step 1: Synthesis of Ethyl ethoxymethyleneacetoacetate
-
Reaction Setup: In a reaction vessel equipped with a distillation apparatus, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (2.0 eq).
-
Reaction Execution: Heat the mixture to 120-140°C. Byproducts will begin to distill off. Maintain this temperature for 1-2 hours after the initial distillation ceases to ensure the reaction goes to completion.
-
Work-up: Allow the reaction mixture to cool. The resulting crude ethyl ethoxymethyleneacetoacetate can often be used in the next step without further purification.
Step 2: Cyclization to form Ethyl 5-methylisoxazole-4-carboxylate
-
Reaction Setup: In a separate vessel, prepare a solution of hydroxylamine. This can be done by reacting hydroxylamine hydrochloride with a base or by using an aqueous solution of hydroxylamine.
-
Reaction Execution: Add the crude ethyl ethoxymethyleneacetoacetate from the previous step to the hydroxylamine solution. The reaction is typically carried out in a solvent such as ethanol. Stir the mixture at room temperature or with gentle heating until the reaction is complete (as monitored by TLC or HPLC).
-
Work-up: Once the reaction is complete, the product, ethyl 5-methylisoxazole-4-carboxylate, can be isolated by extraction or precipitation.
Step 3: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid
-
Reaction Setup: Dissolve the ethyl 5-methylisoxazole-4-carboxylate in a suitable solvent mixture, such as THF and methanol.
-
Reaction Execution: Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 5N NaOH), to the solution. Stir the mixture at room temperature for several hours (e.g., 8 hours) until the hydrolysis is complete.
-
Work-up: Remove the organic solvents under reduced pressure. Acidify the remaining aqueous solution with a strong acid (e.g., 6N HCl) to a pH of approximately 2. The product, 5-methylisoxazole-4-carboxylic acid, will precipitate as a white solid.
-
Purification: Collect the solid by filtration, wash with water, and dry to yield the final product.
Protocol 2: Synthesis of Leflunomide from 5-Methylisoxazole-4-carboxylic Acid
This protocol describes the final amide coupling step.
Step 1: Formation of 5-Methylisoxazole-4-carboxylic acid chloride
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, suspend 5-methylisoxazole-4-carboxylic acid (1.0 eq) in a suitable solvent such as toluene.
-
Reaction Execution: Add a catalytic amount of N,N-Dimethylformamide (DMF). Slowly add thionyl chloride (1.1-1.2 eq) to the suspension at room temperature. The reaction mixture is then typically heated to reflux (around 60-70°C) for 2-3 hours until the conversion to the acid chloride is complete.
-
Work-up: The excess thionyl chloride and solvent can be removed by distillation, often under reduced pressure. The resulting crude 5-methylisoxazole-4-carboxylic acid chloride is often used directly in the next step without further purification.[6][7]
Step 2: Amide Coupling to form Leflunomide
-
Reaction Setup: In a separate vessel, dissolve 4-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent, such as toluene or ethyl acetate.
-
Reaction Execution: Add the crude 5-methylisoxazole-4-carboxylic acid chloride solution to the aniline solution. An acid scavenger, such as an alkali metal bicarbonate (e.g., sodium bicarbonate), is added to neutralize the HCl byproduct.[6][7] The reaction is stirred at room temperature or with gentle heating until completion.
-
Work-up and Purification: Upon completion of the reaction, the crude Leflunomide often precipitates from the reaction mixture. The solid product is collected by filtration and washed. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield high-purity Leflunomide.[5]
Data Presentation
The following table summarizes the key reactants and expected yields for the synthesis of Leflunomide.
| Step | Key Reactants | Product | Typical Yield |
| 1a | Ethyl acetoacetate, Triethyl orthoformate | Ethyl ethoxymethyleneacetoacetate | >90% |
| 1b | Ethyl ethoxymethyleneacetoacetate, Hydroxylamine | Ethyl 5-methylisoxazole-4-carboxylate | ~85-95% |
| 1c | Ethyl 5-methylisoxazole-4-carboxylate, NaOH | 5-Methylisoxazole-4-carboxylic Acid | >90% |
| 2 | 5-Methylisoxazole-4-carboxylic acid, 4-(Trifluoromethyl)aniline | Leflunomide | ~70-85% |
Quality Control and Analysis
The purity of the synthesized intermediates and the final Leflunomide product should be rigorously assessed.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for determining the purity of Leflunomide and for identifying and quantifying any process-related impurities.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Spectroscopy (NMR, IR, Mass Spectrometry): These techniques are essential for confirming the chemical structure of the synthesized compounds.
Workflow Visualization
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of Leflunomide.
Caption: Workflow for the synthesis and purification of Leflunomide.
Conclusion
While the specific compound 3-methyl-5-(2-oxopropyl)isoxazole may not be a widely documented pharmaceutical intermediate, the principles of its synthesis and potential applications can be effectively understood through the study of closely related analogues. The synthesis of Leflunomide from 5-methylisoxazole-4-carboxylic acid serves as a robust and industrially relevant example of how 3-methyl-5-substituted isoxazoles are employed in the construction of complex and therapeutically important molecules. The protocols and workflows detailed in these notes provide a solid foundation for researchers and scientists working in the field of pharmaceutical development.
References
-
Leflunomide | New Drug Approvals. (2014, September 20). [Link]
- A method for synthesizing leflunomide. (2001).
- Method for synthesizing leflunomide. (2004).
-
Solanki, P. V., et al. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. World Journal of Pharmaceutical Sciences, 3(11), 2265-2272. [Link]
-
A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. (2015, November 6). World Journal of Pharmaceutical Sciences. [Link]
- Synthesizing method of high-purity 3-methyl-N-[4-(trifluoromethyl) phenyl]-4-isoxazol formamide. (2013).
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). MDPI. [Link]
- An improved process for preparation of leflunomide. (2007).
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. WO2007086076A2 - An improved process for preparation of leflunomide - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]
- 7. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]
Synthesis of isoxazole-based amines from ketone precursors
Application Note & Protocol
Topic: Synthesis of Isoxazole-Based Amines from Ketone Precursors For: Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a valuable component in drug design. The incorporation of an amine functionality onto the isoxazole core further expands its utility, providing a handle for further derivatization and modulation of physicochemical properties such as solubility and basicity. This document provides a detailed guide to the synthesis of isoxazole-based amines, starting from readily available ketone precursors. We will delve into the underlying chemical principles, provide step-by-step protocols, and offer insights into process optimization and troubleshooting.
Synthetic Strategies: A Mechanistic Overview
The most common and versatile approach for synthesizing 3,5-disubstituted isoxazoles from ketones involves a two-step sequence: the formation of a 1,3-dicarbonyl compound (or its equivalent) followed by condensation with hydroxylamine. When the goal is to produce an isoxazole-based amine, the strategy often involves either carrying the amine functionality (in a protected form) through the synthesis or introducing it onto the isoxazole ring post-cyclization. Here, we will focus on a robust method that constructs the isoxazole ring from a ketone and subsequently installs the amine group.
A widely employed strategy is the reaction of a ketone with an acylating agent to form a 1,3-diketone, which then undergoes cyclization with hydroxylamine hydrochloride. The resulting isoxazole can then be functionalized. For instance, a common route involves the nitration of an aryl group on the isoxazole, followed by reduction to the desired amine.
Visualizing the Synthetic Pathway
Figure 1: General workflow for the synthesis of an isoxazole-based amine from a ketone precursor.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of (4-(5-methyl-3-phenylisoxazol-4-yl)phenyl)methanamine, a representative isoxazole-based amine, starting from 4'-methylacetophenone.
Protocol 1: Synthesis of 1-(4-methylphenyl)-3-phenylpropane-1,3-dione
This first step involves a Claisen condensation to form the 1,3-diketone intermediate.
Materials:
-
4'-methylacetophenone
-
Ethyl benzoate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4'-methylacetophenone (1.0 eq) in anhydrous THF to the suspension.
-
After the addition is complete, add ethyl benzoate (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of 4-(5-methyl-3-phenylisoxazol-4-yl)benzonitrile
This step involves the cyclization of the 1,3-diketone with hydroxylamine hydrochloride.
Materials:
-
1-(4-methylphenyl)-3-phenylpropane-1,3-dione (from Protocol 1)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethanol
-
Sodium acetate
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.
-
Heat the mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol using a rotary evaporator.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The crude isoxazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 3: Synthesis of (4-(5-methyl-3-phenylisoxazol-4-yl)phenyl)methanamine
This final step involves the reduction of the nitrile group to the primary amine.
Materials:
-
4-(5-methyl-3-phenylisoxazol-4-yl)benzonitrile (from Protocol 2)
-
Lithium aluminum hydride (LiAlH₄) or a suitable reducing agent
-
Anhydrous diethyl ether or THF
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C and slowly add a solution of the isoxazole nitrile (1.0 eq) in anhydrous diethyl ether.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and wash thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired amine.
-
The final product can be purified by column chromatography if necessary.
Data and Characterization
The successful synthesis of the target compound and intermediates should be confirmed by standard analytical techniques.
| Compound | Expected ¹H NMR Signals (indicative) | Expected Mass (m/z) [M+H]⁺ |
| 1-(4-methylphenyl)-3-phenylpropane-1,3-dione | δ 7.0-8.0 (m, Ar-H), 6.8 (s, 1H, enol-H), 2.4 (s, 3H, CH₃) | 239.10 |
| 4-(5-methyl-3-phenylisoxazol-4-yl)benzonitrile | δ 7.2-8.0 (m, Ar-H), 2.6 (s, 3H, CH₃) | 275.10 |
| (4-(5-methyl-3-phenylisoxazol-4-yl)phenyl)methanamine | δ 7.2-7.8 (m, Ar-H), 3.9 (s, 2H, CH₂), 2.5 (s, 3H, CH₃), 1.8 (br s, 2H, NH₂) | 279.15 |
Troubleshooting and Optimization
-
Low Yield in 1,3-Diketone Formation: Ensure all reagents and solvents are anhydrous, as sodium hydride reacts violently with water. The choice of base and solvent can also be critical; sodium ethoxide in ethanol is a common alternative.
-
Regioisomer Formation in Isoxazole Synthesis: The reaction of unsymmetrical 1,3-diketones with hydroxylamine can lead to the formation of two regioisomers. The reaction pH can influence the regioselectivity. Generally, acidic conditions favor one isomer while basic conditions favor the other. Careful characterization (e.g., by 2D NMR) is essential to confirm the structure.
-
Incomplete Reduction of Nitrile: If the reduction is sluggish, gentle heating may be required. Ensure the LiAlH₄ is fresh and active. Alternative reducing agents like borane-THF complex can also be employed.
Conclusion
The synthesis of isoxazole-based amines from ketone precursors is a robust and adaptable methodology for generating valuable compounds for drug discovery and development. By understanding the underlying reaction mechanisms and carefully controlling the reaction conditions, researchers can efficiently produce a diverse range of isoxazole derivatives. The protocols outlined in this application note provide a solid foundation for the synthesis of these important molecules.
References
-
Title: Synthesis of Isoxazole Derivatives and Their Biological Activities Source: Molecules URL: [Link]
-
Title: A Review on Synthesis of Isoxazole and its Derivatives Source: ResearchGate URL: [Link]
-
Title: Recent Developments in the Synthesis of Isoxazoles Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Synthesis and biological activity of some new isoxazole derivatives Source: Journal of Saudi Chemical Society URL: [Link]
-
Title: Isoxazole: a privileged scaffold for drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: A comprehensive review on the synthesis of isoxazole derivatives and their biological activities Source: Journal of the Indian Chemical Society URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one
Ticket ID: ISOX-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting purification protocols for 5-acetonyl-3-methylisoxazole derivatives.
Triage & Diagnostic Overview
Welcome to the technical support hub for 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one . We understand that synthesizing substituted isoxazoles often results in complex crude mixtures containing regioisomers, unreacted oximes, and polymerization tars.
This guide moves beyond standard textbook procedures, offering field-tested "rescue" protocols for when standard recrystallization fails or when chromatography yields co-eluting peaks.
Decision Matrix: Select Your Protocol
Before proceeding, assess the state of your crude material using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude physical state and impurity profile.
Technical Protocols
Protocol A: The "Bisulfite Hack" (Chemoselective Purification)
Best For: Removing non-ketone impurities (starting materials, oximes, alcohols, tars) from the crude oil. Mechanism: 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one is a methyl ketone . It reacts reversibly with sodium bisulfite to form a water-soluble adduct, while impurities remain in the organic phase.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 g of crude oil in 50 mL of Ethyl Acetate (Do not use ethers or chlorinated solvents initially if avoiding emulsions).
-
Adduct Formation: Add 30 mL of saturated aqueous
(Sodium Bisulfite). -
Agitation: Vigorously stir or shake for 30–60 minutes. Note: A white precipitate (the adduct) may form at the interface. This is good.
-
Separation (Phase 1):
-
Wash: Wash the aqueous phase once with 20 mL fresh Ethyl Acetate to remove entrained impurities.
-
Regeneration:
-
Basify the aqueous phase to pH 9–10 using 10% NaOH or saturated
. Caution: Gas evolution ( ) possible; work in a hood.[2] -
The solution will become cloudy as the free ketone regenerates.
-
-
Extraction (Phase 2): Extract the aqueous mixture 3x with Dichloromethane (DCM).
-
Drying: Dry combined DCM extracts over
and concentrate.
Why this works: Sterically unhindered methyl ketones form stable bisulfite adducts. Most isoxazole synthesis byproducts (substituted oximes, polymerized furans) lack this functionality [1, 2].
Protocol B: Chromatographic Resolution of Regioisomers
Best For: Separating 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one from its isomer, 1-(5-Methyl-1,2-oxazol-3-yl)propan-2-one. The Issue: Bisulfite purification cannot separate these isomers as both are methyl ketones.
Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase Strategy: Isoxazoles are polar but "slippery" on silica. A gradient is essential.
| Step | Solvent System (v/v) | Column Volumes (CV) | Target Elution |
| Equilibration | 95:5 Hexane:EtOAc | 2 CV | - |
| Loading | DCM (Minimal volume) | - | - |
| Elution 1 | 90:10 Hexane:EtOAc | 3 CV | Non-polar impurities |
| Elution 2 | 80:20 Hexane:EtOAc | 5-10 CV | Target Compound (Usually elutes here) |
| Elution 3 | 60:40 Hexane:EtOAc | 3 CV | More polar regioisomer/oximes |
Troubleshooting Co-elution: If peaks overlap, add 1% Methanol to the mobile phase or switch to a DCM/Methanol gradient (0% to 2% MeOH in DCM). The slight polarity shift often resolves the dipole difference between the 3,5- and 5,3-isomers [3].
Troubleshooting & FAQs
Q1: My crude product is a dark, viscous tar. Direct chromatography clogged my column. What happened?
Diagnosis: This is typical of isoxazole syntheses involving acid-catalyzed cyclization or 1,3-dipolar cycloaddition. The "tar" consists of oligomers that are insoluble in hexane but soluble in DCM. Solution: Do not put crude tar on a column.
-
Perform Protocol A (Bisulfite) first. This leaves the tar in the organic wash.
-
If Protocol A is not feasible, perform a Kugelrohr Distillation (High Vacuum, <0.5 mmHg). The ketone should distill as a clear/pale yellow oil between 110°C–140°C (pressure dependent), leaving the polymerized residue behind.
Q2: I see two spots on TLC with very similar Rf values (e.g., 0.45 and 0.40). Which is my product?
Diagnosis: These are likely the regioisomers.
-
Isomer A (Target): 3-Methyl-5-acetonyl.
-
Isomer B (Impurity): 5-Methyl-3-acetonyl. Differentiation:
-
NMR: The proton on the isoxazole ring (
) is diagnostic. In , the of the 3,5-isomer typically appears slightly upfield compared to the 5,3-isomer due to shielding effects of the substituents. -
NOE (Nuclear Overhauser Effect): Irradiate the methyl group signal. If you see enhancement of the ring proton, the methyl is adjacent to the proton (C4), helping confirm the substitution pattern.
Q3: The product decomposes on the column.
Diagnosis: Isoxazoles are generally stable, but the ketone side chain can be sensitive to acidic silica if the silica is highly active. Solution: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexane before running the column. This neutralizes acidic sites that might catalyze ring opening or aldol condensation of the ketone [4].
Visualizing the Bisulfite Mechanism
Understanding the reversible adduct formation is key to mastering Protocol A.
Figure 2: Chemical logic of the bisulfite purification method. The reversible formation of the water-soluble adduct allows separation from non-carbonyl impurities.[3][5][6]
References
-
Furigay, M. H., et al. (2018).[6] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[1][2][5][6] Journal of Visualized Experiments, (134), e57619. Link
-
BenchChem. (2025).[3] Sodium Bisulfite Extraction for the Purification of Reactive Ketones. Application Notes. Link
-
Praveen, C., et al. (2010).[7] Synthesis of Highly Substituted Isoxazoles. Synlett, 777-781.[7] Link
-
Sigma-Aldrich. (2025). 1-(3-Methylisoxazol-5-yl)methanamine & Derivatives Safety Data. Link
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one before handling. Isoxazole derivatives may possess biological activity.
Sources
- 1. Workup [chem.rochester.edu]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 5. scite.ai [scite.ai]
- 6. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]
- 7. Isoxazole synthesis [organic-chemistry.org]
Stability of 5-acetonylisoxazoles under basic conditions
Topic: Stability of 5-acetonylisoxazoles under basic conditions Ticket ID: ISOX-5-AC-SUP Status: Open Support Tier: Level 3 (Senior Application Scientist)
Diagnostic Interface: Why did my reaction fail?
Before proceeding to the mechanistic deep-dive, use this diagnostic flowchart to categorize the instability issue you are observing.
Figure 1: Diagnostic decision tree for identifying isoxazole degradation pathways.
Core Knowledge Base: The Stability Paradox
The Fundamental Conflict
Working with 5-acetonylisoxazole requires navigating a "pKa Tightrope." You are often attempting to deprotonate the acetonyl methylene group (Site A) for functionalization, but the base used can simultaneously attack the isoxazole ring (Site B), leading to catastrophic ring opening.
| Parameter | Site A: Acetonyl Methylene ( | Site B: Isoxazole Ring (C-3/N-O bond) |
| Desired Outcome | Deprotonation (Enolate formation) | Inertness |
| Reactivity Driver | Acidity ( | Electrophilicity of C-3 / Weakness of N-O bond |
| Critical Failure | Over-alkylation (Poly-alkylation) | Ring Scission (Irreversible) |
| Trigger | Non-nucleophilic bases (LDA, LiHMDS) | Nucleophilic bases (NaOH, NaOEt, Hydrazine) |
Mechanism of Failure: Base-Catalyzed Ring Scission
The most common failure mode for 5-substituted isoxazoles in base is the cleavage of the N-O bond. This is often initiated by deprotonation at C-3 (if unsubstituted) or nucleophilic attack.
For 5-acetonylisoxazole , the presence of the side-chain carbonyl makes the ring even more electron-deficient, increasing susceptibility to base.
Figure 2: The dominant degradation pathway. In strong base, the N-O bond acts as a leaving group, collapsing the ring into a linear nitrile species.
Troubleshooting Guides (FAQ)
Issue 1: "My product has a strong IR peak at 2200 cm⁻¹."
Diagnosis: You have cleaved the isoxazole ring to form a
-
Switch Base: Move to a sterically hindered, non-nucleophilic base like LiHMDS or LDA .
-
Temperature Control: Maintain reaction temperature below -60°C during deprotonation.
-
Quench: Quench at low temperature. Do not allow the basic solution to warm to RT before adding acid.
Issue 2: "I see a new isomer with the same mass but different NMR."
Diagnosis: Boulton-Katritzky Rearrangement or General Isoxazole-Oxazole exchange. The Cause: If your 5-acetonylisoxazole has a nucleophilic group on the side chain (or if you formed an oxime), the side chain can attack the ring nitrogen, expelling the ring oxygen and forming a new heterocycle (often an oxazole or furazan). Solution:
-
Avoid conditions that favor oxime formation on the acetonyl carbonyl.
-
Ensure the C-3 position is substituted if possible, as C-3 unsubstituted isoxazoles are most prone to this rearrangement.
Issue 3: "The starting material disappears, but I recover nothing."
Diagnosis: Polymerization of the ring-opened intermediate.
The Cause: The ring-opened
-
Monitor the reaction by TLC. If the spot stays at the baseline, you have likely polymerized the material.
-
Protocol Adjustment: Reduce the equivalents of base. Ensure strictly anhydrous conditions (water accelerates ring opening).
Validated Protocol: Safe Alkylation of 5-Acetonylisoxazoles
This protocol is designed to functionalize the acetonyl side chain (Site A) while preserving the isoxazole ring (Site B).
Reagents:
-
Substrate: 5-Acetonylisoxazole
-
Base: LiHMDS (Lithium Hexamethyldisilazide) - Chosen for high steric bulk and low nucleophilicity.
-
Solvent: THF (Anhydrous)
-
Electrophile: Alkyl Halide (e.g., MeI, BnBr)
Step-by-Step Methodology:
-
System Prep: Flame-dry a round-bottom flask under Argon. Add anhydrous THF.
-
Cooling (Critical): Cool the solvent to -78°C (Dry ice/Acetone bath).
-
Why? Kinetic control is essential. At -78°C, deprotonation of the acetonyl methyl is faster than the activation energy required for ring opening.
-
-
Base Addition: Add LiHMDS (1.1 eq) dropwise over 10 minutes.
-
Visual Check: The solution may turn yellow/orange (enolate formation).
-
-
Incubation: Stir at -78°C for 30 minutes. DO NOT WARM.
-
Electrophile Addition: Add the alkyl halide (1.2 eq) dissolved in a small amount of THF.
-
Reaction: Stir at -78°C for 2 hours.
-
Quench: Add saturated aqueous
while still at -78°C.-
Safety Note: Warming the basic solution before quenching is the #1 cause of ring cleavage.
-
-
Workup: Extract with EtOAc, wash with brine, dry over
.
References & Authority
-
Isoxazole Ring Stability & Cleavage:
-
Source:Beilstein Journal of Organic Chemistry
-
Context: Discusses base-promoted isoxazole ring opening and rearrangements (Boulton-Katritzky).
-
Link:
-
-
Reactivity of 5-Methylisoxazoles (Analogous Chemistry):
-
Source:Heterocycles (via CLOCKSS)
-
Context: Reviews the reactivity of 5-methylisoxazoles with strong bases and the competition between lateral lithiation and ring cleavage.
-
Link:
-
-
General Isoxazole Synthesis & Mechanisms:
-
Source:Organic Chemistry Portal
-
Context: Provides mechanistic pathways for isoxazole formation and stability, including the instability of 3-unsubstituted variants.
-
Link:
-
-
pKa Data for Heterocycles:
-
Source:Bordwell pKa Table (University of Wisconsin-Madison)
-
Context: Reference for acidity of alpha-protons in heterocycles, crucial for selecting the correct base (LiHMDS vs Alkoxide).
-
Link:
-
Optimizing yield for nitrile oxide cycloaddition to isoxazoles
Topic: Optimizing Yield & Selectivity in Isoxazole Synthesis Ticket ID: NOC-OPT-2024 Status: Open Agent: Senior Application Scientist
Core Directive & Analysis
Welcome to the Isoxazole Synthesis Support Hub. You are likely here because your [3+2] cycloaddition yields are stalling below 50%, or you are isolating significant amounts of furoxan (dimer) byproduct.
The Central Conflict: Nitrile oxides are high-energy dipoles that face a binary choice:
-
Cycloaddition (Desired): React with the dipolarophile (alkyne/alkene) to form the isoxazole.[1][2]
-
Dimerization (Parasitic): React with another molecule of itself to form a furoxan (1,2,5-oxadiazole-2-oxide).
The Solution: Yield optimization relies on Kinetic Throttling . You must maintain the steady-state concentration of the nitrile oxide at a near-zero level, ensuring that every dipole generated immediately encounters a trap (dipolarophile) rather than another dipole.
Diagnostic Visualization
Before altering your protocol, review the mechanistic decision tree below. This diagram explains why your yield is low based on reaction kinetics.
Figure 1: Kinetic competition between productive cycloaddition (Green) and parasitic dimerization (Red). Success depends on favoring Path A.
Standard Operating Procedures (Protocols)
Do not rely on "dump-and-stir" methods for nitrile oxides. Use these validated workflows.
Protocol A: The "Slow-Addition" Method (Thermal)
Best for: Standard substrates, avoiding metal catalysts.
The Logic: By adding the precursor slowly into a pool of excess dipolarophile, the concentration of free nitrile oxide never rises high enough to favor dimerization (Path B).
Reagents:
-
Dipolarophile: Alkyne/Alkene (1.2 – 1.5 equiv)
-
Precursor: Hydroximoyl chloride (generated from aldoxime)
-
Base: Triethylamine (TEA)
-
Solvent: DCM or Toluene (Anhydrous)
Step-by-Step:
-
Receiver Flask: Dissolve the Dipolarophile (1.5 equiv) in solvent. Heat to reaction temp (usually 0°C to RT, or reflux for unreactive alkenes).
-
Syringe 1: Dissolve Hydroximoyl chloride (1.0 equiv) in minimal solvent.
-
Syringe 2: Dissolve TEA (1.2 equiv) in minimal solvent.
-
Execution: Using a dual syringe pump, add both Syringe 1 and Syringe 2 into the Receiver Flask over 4–8 hours .
-
Critical: The base must contact the precursor in the presence of the trap.
-
-
Workup: Wash with water/brine, dry over MgSO4, concentrate.
Protocol B: Copper-Catalyzed Cycloaddition (CuNOC)
Best for: Terminal alkynes, requiring exclusive 3,5-regioselectivity.
The Logic: Similar to CuAAC (Click chemistry), Cu(I) forms a copper acetylide that reacts with the nitrile oxide much faster than the thermal background, effectively outcompeting dimerization [1].
Reagents:
-
Alkyne: Terminal alkyne (1.0 equiv)
-
Precursor: Hydroximoyl chloride (1.0 equiv)
-
Catalyst: CuSO4·5H2O (5 mol%) + Sodium Ascorbate (10 mol%)
-
Solvent: t-BuOH/H2O (1:1) or DCM/H2O biphasic.
Step-by-Step:
-
Dissolve Alkyne and Hydroximoyl chloride in the solvent mixture.
-
Add CuSO4 solution followed by Sodium Ascorbate solution.
-
Stir vigorously at RT. The reaction is often complete in <1 hour.
-
Note: This method yields the 3,5-disubstituted isoxazole exclusively.
Comparative Data: Generation Methods
Choose your generation method based on your starting material stability.[3]
| Method | Precursor | Reagents | Pros | Cons |
| Huisgen (Standard) | Aldoxime | NCS or Chloramine-T + Base | Reliable, standard reagents. | Chlorination can fail with electron-rich aromatics. |
| Mukaiyama | Nitroalkane | PhNCO (Phenyl isocyanate) + TEA | Mild, neutral byproduct (urea). | Requires nitroalkane synthesis; PhNCO is moisture sensitive. |
| Dehydration | Nitroalkane | Boc2O + DMAP | Metal-free, very mild [2]. | Reagents can be expensive for scale-up. |
Troubleshooting & FAQs
Q1: I see a heavy precipitate forming immediately upon adding the base. What is it?
-
Diagnosis: This is likely Furoxan (Dimer) or Triethylamine Hydrochloride (salt).
-
Test: Check solubility. The salt is water-soluble; the furoxan is organic-soluble but often crystalline.
-
Fix: Your addition rate is too fast. The local concentration of nitrile oxide at the drop site is too high. Switch to Protocol A (Syringe Pump) and increase stirring speed to disperse the reagent instantly.
Q2: I am getting a mixture of 3,5- and 3,4-isomers. How do I fix this?
-
Diagnosis: Thermal cycloadditions are governed by FMO (Frontier Molecular Orbital) theory, which often gives mixtures (e.g., 70:30) depending on the sterics and electronics of the dipole/dipolarophile.
-
Fix:
-
For Terminal Alkynes : Switch to Protocol B (Copper Catalysis) . This guarantees 3,5-selectivity [1].
-
For Internal Alkynes : You cannot use Cu-catalysis. You must rely on steric bulk to direct the regioselectivity.
-
Q3: My aldoxime is not converting to the hydroximoyl chloride.
-
Diagnosis: If using NCS, the initiation can be slow.
-
Fix: Add a catalytic amount of DMF (1 drop) to the NCS/Aldoxime mixture. This forms the Vilsmeier-Haack reagent in situ, which rapidly chlorinates the oxime. Alternatively, use Chloramine-T in refluxing ethanol for a more robust chlorination.
Q4: The reaction works for phenylacetylene but fails for my electron-deficient alkene.
-
Diagnosis: Nitrile oxides are LUMO-deficient (electrophilic). They react fast with electron-rich dipolarophiles (enamines, vinyl ethers). Reaction with electron-deficient traps (acrylates) is slower (HOMO-controlled).
-
Fix: Heat is required.[2] Perform the reaction in refluxing toluene. Do not add base all at once; the slow addition technique is even more critical here because the trapping rate (
) is slower, making dimerization ( ) more competitive.
Experimental Workflow Visualization
The following diagram illustrates the critical "Slow Addition" setup required to suppress dimerization.
Figure 2: The "High-Dilution" setup. Reagents are introduced slowly into a high-concentration trap solution.
References
-
Grecian, S., & Fokin, V. V. (2008). Ruthenium-Catalyzed Cycloaddition of Alkynes and Azides.[4] Angewandte Chemie International Edition, 47(43), 8285–8287. (Note: While titled regarding RuAAC, this seminal work and subsequent reviews by the Fokin group establish the comparative regioselectivity of Cu (3,5) vs Ru (3,4) for dipolar cycloadditions including nitrile oxides).[2][4][5]
-
Basel, Y., & Hassner, A. (2000). Di-t-butyl Dicarbonate and 4-(Dimethylamino)pyridine as a Novel System for the Synthesis of Nitrile Oxides from Nitro Compounds. The Journal of Organic Chemistry, 65(20), 6368–6380.
-
Himo, F., et al. (2005).[6] Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of Selectivity. Journal of the American Chemical Society, 127(1), 210–216.[6] (Foundational mechanism applicable to Cu-catalyzed 1,3-dipoles).
Sources
- 1. Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry [organic-chemistry.org]
Technical Support Center: Troubleshooting Knoevenagel Condensation with Isoxazole Ketones
[1]
Executive Summary & Core Challenge
The Knoevenagel condensation of isoxazole ketones presents a "perfect storm" of synthetic challenges. You are attempting to condense a sterically hindered ketone (inherently less reactive than aldehydes) attached to an electron-deficient isoxazole ring .
While the electron-withdrawing nature of the isoxazole should theoretically activate the carbonyl, it also renders the ring highly susceptible to nucleophilic attack and base-mediated ring cleavage (the Kemp elimination pathway).[1] Standard protocols using strong amine bases (e.g., piperidine) often lead to low conversion or complex decomposition mixtures.[1]
This guide prioritizes chemoselectivity : activating the carbonyl without destroying the heterocycle.
Diagnostic Workflow
Before altering reagents, diagnose your specific failure mode using the logic tree below.
Figure 1: Decision matrix for diagnosing reaction failures based on crude reaction analysis.
Technical Q&A: Troubleshooting Specific Issues
Category 1: Reaction Stalling & Low Conversion[1]
Q: My reaction stalls at 40-50% conversion even after 24 hours reflux with piperidine. Adding more base doesn't help. Why?
A: This is a classic thermodynamic equilibrium issue, compounded by the lower reactivity of ketones.[1]
-
Water Inhibition: The Knoevenagel reaction is reversible. As water accumulates, the equilibrium shifts back to the starting materials.[1] For ketones, the equilibrium constant (
) is often unfavorable compared to aldehydes.[1] -
Catalyst Deactivation: Piperidine can form a salt with the active methylene compound (e.g., malonic acid) or be neutralized by acidic impurities, stopping the catalytic cycle.[1]
Corrective Action:
-
Switch to Microwave Irradiation: Run the reaction in ethanol with ammonium acetate (NH
OAc) at 120°C for 10-20 minutes. The rapid heating and superheating effect often overcome the activation energy barrier for ketones [1]. -
Azeotropic Distillation: Use a Dean-Stark trap with toluene. Ensure the solvent is dry before starting; wet toluene will kill the reaction before it begins.
Category 2: Decomposition & Side Reactions[1]
Q: I see multiple new spots on TLC, and the NMR shows a loss of the characteristic isoxazole proton. Is the ring opening?
A: Yes. Isoxazoles are essentially "masked" 1,3-dicarbonyls.[1] Under basic conditions (especially with pKa > 12 like piperidine or DBU), the isoxazole ring can undergo base-catalyzed ring opening , particularly if the C3 or C5 position is unsubstituted (contains a proton) [2].[1]
Mechanism of Failure:
-
Base deprotonates the C3-H (or C5-H).
-
The resulting carbanion triggers an elimination (N-O bond cleavage).
-
The ring opens to form a
-amino enone or nitrile species, which then polymerizes.
Corrective Action:
-
Lower Base Strength: Switch to Ammonium Acetate (NH
OAc) or EDDA (Ethylenediamine diacetate) .[1] These are buffered salts (mildly acidic/basic) that catalyze the condensation without being strong enough to deprotonate the isoxazole ring [3]. -
Lewis Acid Catalysis: Eliminate the base entirely. Use ZnCl
in acetic anhydride or the Lehnert Modification (see Protocol B below).[1]
Category 3: Impurity Profile (Oligomers)
Q: I am getting the product, but it is contaminated with a polar impurity that tracks with the product. Mass spec shows [M + Active Methylene]. [1]
A: You are observing Michael Addition . The Knoevenagel product is an electron-deficient alkene (
Corrective Action:
-
Stoichiometry Control: Use a slight excess of the ketone (1.1 equiv) rather than the active methylene. It is easier to separate unreacted ketone than the Michael adduct.
-
Reduce Reaction Time: Stop the reaction immediately upon consumption of the limiting reagent. Do not let it "cook" overnight.
Comparative Data: Catalyst Selection
Select your catalyst based on the stability of your specific isoxazole substrate.
| Catalyst System | Base Strength (Approx pKa) | Risk to Isoxazole | Reactivity (Ketones) | Recommended For |
| Piperidine / AcOH | High (~11) | High (Ring opening) | Moderate | Fully substituted isoxazoles only.[1] |
| NH | Low (~9) | Low | Low (Requires Heat) | General purpose; Microwave reactions.[1] |
| TiCl | N/A (Lewis Acid) | Very Low | Very High | Unreactive/Sterically hindered ketones. |
| ZnCl | N/A (Lewis Acid) | Low | Moderate | Acid-stable substrates.[1] |
Validated Protocols
Protocol A: The "Green" Approach (Microwave-Assisted)
Best for: Initial screening, sensitive substrates, small scale.[1]
-
Setup: In a 10 mL microwave vial, combine the isoxazole ketone (1.0 mmol), active methylene compound (e.g., malononitrile, 1.1 mmol), and Ammonium Acetate (0.5 mmol, 50 mol%) .
-
Solvent: Add Ethanol (2 mL). Note: High concentration is favorable.[1]
-
Reaction: Cap and irradiate at 100–120°C for 10–20 minutes.
-
Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. If no solid, dilute with water and extract with EtOAc.[1]
Protocol B: The "Rescue" Approach (Lehnert Modification)
Best for: Stubborn ketones that refuse to react under standard conditions [4].[1]
WARNING: TiCl
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Solvent: Add anhydrous THF (10 mL per mmol substrate) and cool to 0°C .
-
Reagents: Add TiCl
(2.0 equiv) dropwise. A yellow precipitate/complex may form. -
Addition: Add the isoxazole ketone (1.0 equiv) and active methylene (1.1 equiv).
-
Base: Add dry Pyridine (4.0 equiv) dropwise over 10 minutes. The pyridine acts as a scavenger for the HCl generated, not as the primary catalyst.[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–6 hours.
-
Quench: Cool to 0°C. Quench carefully with saturated aqueous NH
Cl. -
Workup: Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), then brine.[1]
Mechanistic Visualization
Understanding the Lehnert Modification (TiCl
Figure 2: The TiCl4 method activates the electrophile (ketone), making it susceptible to attack even by weak nucleophiles, whereas standard conditions rely solely on making the nucleophile stronger.[1]
References
-
Microwave-Assisted Knoevenagel: Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001).[1] Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.[1] Link
-
Isoxazole Ring Stability: Wakefield, B. J. (2013).[1] The Chemistry of Heterocyclic Compounds, Isoxazoles. Wiley-Interscience. (See Chapter on Reactivity of Isoxazoles).[1]
-
Mild Catalysis (EDDA): Tietze, L. F., & Eicher, T. (1991).[1] Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books.
-
Lehnert Modification: Lehnert, W. (1973).[1] Knoevenagel-Kondensationen mit TiCl4/Base—I. Tetrahedron, 29(4), 635-638.[1] Link
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one and Related Heterocyclic Ketones
This guide provides an in-depth analysis of the ¹H NMR spectrum of the heterocyclic ketone, 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one. Designed for researchers, scientists, and professionals in drug development, this document will not only dissect the spectral features of the target molecule but also draw objective comparisons with structurally similar compounds. The experimental data and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical utility.
Introduction: The Role of NMR in Characterizing Heterocyclic Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For heterocyclic compounds, such as oxazoles, which form the core of many pharmaceutical agents, ¹H NMR provides crucial information about the electronic environment of protons, their connectivity, and the overall molecular architecture. The chemical shift, multiplicity, and coupling constants of each proton signal serve as a unique fingerprint of the molecule.
This guide will focus on 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one, a molecule that combines the features of a 3,5-disubstituted isoxazole with a ketone. Understanding its ¹H NMR spectrum is vital for confirming its synthesis and purity, as well as for studying its interactions in various chemical and biological systems.
Predicted ¹H NMR Spectrum of 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one
While a publicly available, fully assigned ¹H NMR spectrum for this specific molecule is not readily accessible, a highly accurate prediction can be made based on the extensive literature on related structures. The expected spectrum will feature four distinct singlet signals, arising from the four different types of protons in the molecule.
Table 1: Predicted ¹H NMR Spectral Data for 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one
| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| A | -CH₃ (on oxazole ring) | ~2.3 | Singlet | 3H |
| B | -CH₃ (acetyl group) | ~2.2 | Singlet | 3H |
| C | -CH₂- (methylene bridge) | ~3.8 | Singlet | 2H |
| D | H-4 (on oxazole ring) | ~6.1 | Singlet | 1H |
The rationale behind these predictions is rooted in fundamental NMR principles and empirical data from analogous compounds:
-
Protons on the Oxazole Ring: The chemical shift of the H-4 proton in 3,5-disubstituted isoxazoles is particularly sensitive to the electronic nature of the substituents at positions 3 and 5.[1] For a methyl group at position 3 and an electron-withdrawing acetylmethyl group at position 5, the H-4 proton is expected to be deshielded and appear as a singlet. Studies on various 3,5-disubstituted isoxazoles have reported the H-4 proton chemical shift in a range of δ 6.0-6.6 ppm.[2][3] The methyl group at position 3 will also be a singlet, typically appearing in the range of δ 2.2-2.4 ppm.[3]
-
Protons Alpha to the Carbonyl Group: The protons on the carbon adjacent to a carbonyl group (α-protons) are deshielded due to the electron-withdrawing nature of the carbonyl functionality.[4][5] The methylene (-CH₂-) and methyl (-CH₃) protons of the propan-2-one moiety are both alpha to the carbonyl group. The methylene protons, being also adjacent to the oxazole ring, will experience further deshielding and are predicted to appear around δ 3.8 ppm as a singlet. The methyl protons of the acetyl group are expected to resonate at a slightly upfield position, around δ 2.2 ppm, also as a singlet.[4]
Comparative Analysis with Structurally Related Compounds
To provide a comprehensive understanding, we will now compare the predicted spectrum of our target molecule with the experimentally determined ¹H NMR data of several related heterocyclic ketones and substituted isoxazoles.
Table 2: Comparison of ¹H NMR Spectral Data for 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one and Analogous Compounds
| Compound | H-4 (Oxazole) (δ, ppm) | -CH₃ (Oxazole) (δ, ppm) | α-Methylene (δ, ppm) | α-Methyl (δ, ppm) | Reference |
| 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one (Predicted) | ~6.1 (s) | ~2.3 (s) | ~3.8 (s) | ~2.2 (s) | - |
| 3-Methyl-5-phenylisoxazole | 6.5 (s) | 2.3 (s) | - | - | [3] |
| (3-para-Tolyl-isoxazole-5-yl)-methanol | 6.59 (s) | 2.33 (s, on tolyl) | 5.19 (s, -CH₂OH) | - | [2] |
| 3-Pentanone | - | - | 2.4 (q) | 1.0 (t) | [4] |
This comparison highlights several key points:
-
The chemical shift of the H-4 proton in the target molecule is predicted to be slightly upfield compared to 3-methyl-5-phenylisoxazole, which is consistent with the acetylmethyl group being less electron-withdrawing than a phenyl group.[1]
-
The methyl group on the oxazole ring shows a consistent chemical shift across different 3-methyl substituted isoxazoles.
-
The methylene protons in the target molecule are significantly deshielded compared to the α-methylene protons in 3-pentanone. This is due to the combined electron-withdrawing effects of the adjacent oxazole ring and the carbonyl group.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum for 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one, the following experimental protocol is recommended:
1. Sample Preparation:
- Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[7]
- Tune and shim the spectrometer to ensure a homogeneous magnetic field.
3. Data Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment is sufficient for a ¹H NMR spectrum.
- Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
- Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.
- Relaxation Delay: A delay of 1-5 seconds between scans allows for full relaxation of the protons, leading to accurate integration.
- Number of Scans: Depending on the sample concentration, 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum to obtain pure absorption signals.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals to determine the relative number of protons for each peak.
Visualizing the Molecular Structure and Experimental Workflow
To further clarify the relationships between the protons in the target molecule and the steps involved in its analysis, the following diagrams are provided.
Figure 2: ¹H NMR experimental workflow.
Conclusion
The ¹H NMR spectrum of 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one is predicted to be relatively simple, consisting of four singlets, each corresponding to a unique set of protons in the molecule. By comparing this predicted spectrum with the known spectra of similar compounds, we can confidently assign the chemical shifts and understand the electronic influences of the oxazole ring and the ketone functionality. The provided experimental protocol offers a reliable method for obtaining a high-quality spectrum for this and related compounds, which is crucial for their unambiguous characterization in research and development settings.
References
- Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. FLORE.
- Ketones | OpenOChem Learn. OpenOChem Learn.
- Spectroscopy of Aldehydes and Ketones.
- Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
- Clean and Efficient Synthesis of Isoxazole Deriv
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC.
- Upcycling of BPA-PC into trimethylene carbonate by solvent assisted organocatalysed depolymerisation - Supporting Inform
Sources
- 1. flore.unifi.it [flore.unifi.it]
- 2. sciarena.com [sciarena.com]
- 3. mdpi.com [mdpi.com]
- 4. Ketones | OpenOChem Learn [learn.openochem.org]
- 5. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 6. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Technical Comparison Guide: IR Spectroscopic Analysis of 5-Acetonyl-3-methylisoxazole
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
In the development of isoxazole-based pharmacophores (e.g., COX-2 inhibitors, antibiotics), the precise functionalization of the isoxazole ring is critical. 5-acetonyl-3-methylisoxazole represents a specific structural challenge: it contains a ketone functionality separated from the heteroaromatic ring by a methylene bridge (
This guide provides a definitive spectroscopic analysis of 5-acetonyl-3-methylisoxazole, contrasting it with its most common synthetic impurities and structural isomers: the conjugated analog (5-acetyl-3-methylisoxazole ) and the starting material (3,5-dimethylisoxazole ).
Key Differentiator: The non-conjugated nature of the acetonyl carbonyl group results in a distinct IR signature (
Mechanistic Basis of Synthesis & Regioselectivity[9]
To interpret the spectrum accurately, one must understand the compound's origin. The synthesis relies on the lateral lithiation of 3,5-dimethylisoxazole.[1][2]
Regioselectivity Logic
The isoxazole ring induces different acidity levels in the attached methyl groups. The methyl group at position 5 (adjacent to Oxygen) is significantly more acidic (
-
Kinetic Control: Treatment with
-BuLi at -78°C selectively deprotonates the C5-methyl group. -
Electrophilic Trapping: Reaction with an acetylating agent (e.g.,
-methoxy- -methylacetamide or acetic anhydride) yields the 5-acetonyl derivative.
Synthesis Pathway Diagram[6]
Figure 1: Regioselective synthesis pathway via lateral lithiation. Note the specificity for the C5-methyl group.
Comparative Spectroscopic Analysis
The following table contrasts the target molecule with its primary alternatives. The shift in the carbonyl stretching frequency (
Table 1: IR Peak Comparison of Isoxazole Derivatives
| Feature | 5-Acetonyl-3-methylisoxazole (Target) | 5-Acetyl-3-methylisoxazole (Alternative 1) | 3,5-Dimethylisoxazole (Precursor) |
| Structure Type | Non-Conjugated Ketone | Conjugated Ketone | Heteroaromatic Ring |
| Carbonyl ( | 1715 -- 1725 cm | 1680 -- 1695 cm | Absent |
| C=N Ring Stretch | 1600 -- 1610 cm | 1590 -- 1600 cm | 1595 -- 1605 cm |
| Electronic Effect | Inductive ( | Resonance ( | N/A |
| Fingerprint | Absent ( |
Detailed Analysis of the Carbonyl Peak
-
The Target (5-Acetonyl): The carbonyl group is separated from the aromatic isoxazole ring by a methylene spacer (
). This breaks the conjugation. Consequently, the C=O bond retains significant double-bond character, vibrating at a higher frequency typical of aliphatic ketones ( ), slightly elevated by the electron-withdrawing nature of the isoxazole ring. -
The Alternative (5-Acetyl): The carbonyl is directly attached to the C5 position. The
-system of the carbonyl conjugates with the isoxazole -system. This delocalization weakens the C=O bond (single bond character increases), lowering the force constant and shifting the absorption to a lower wavenumber ( ).
Experimental Protocols
Protocol A: Synthesis Validation via IR (Step-by-Step)
Use this protocol to confirm the identity of synthesized 5-acetonyl-3-methylisoxazole.
-
Sample Preparation:
-
Solid State: Mix 1-2 mg of the product with 100 mg of dry KBr. Grind to a fine powder and press into a transparent pellet.
-
Liquid/Oil: If the product is an oil (common for crude acetonyl derivatives), apply a thin film between two NaCl or KBr plates.
-
-
Acquisition:
-
Scan range: 4000 -- 600 cm
. -
Resolution: 4 cm
. -
Scans: 16 (minimum).
-
-
Data Interpretation Workflow:
-
Step 1: Check 1700-1750 cm
.-
Result: Sharp peak at ~1720 cm
Positive for non-conjugated ketone.
-
-
Step 2: Check 3200-3600 cm
.-
Result: Broad peak?
Warning: Possible enol form or moisture contamination.
-
-
Step 3: Check 1680-1690 cm
.-
Result: Shoulder or peak?
Warning: Contamination with conjugated 5-acetyl derivative.
-
-
Protocol B: Distinguishing Tautomers
Acetonyl isoxazoles can exhibit keto-enol tautomerism, especially in solution.
-
Experiment: Compare IR in
(solution) vs. KBr (solid). -
Observation:
-
Keto Form: Dominant in solid state (KBr). Single peak at ~1720 cm
.[3] -
Enol Form: May appear in solution. Look for broad
at 3400 cm and shift of C=N/C=C bands to 1630-1650 cm due to intramolecular H-bonding.
-
Decision Logic for Spectral Identification
Use the following logic flow to categorize your isoxazole sample based on IR data.
Figure 2: Decision tree for identifying isoxazole derivatives based on carbonyl stretching frequency.
References
-
Baumstark, A. L., et al. (1980). A carbon-13 NMR assignment study of 3,5-diarylisoxazoles. Journal of Heterocyclic Chemistry. Link
-
Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds.[1][2][4][5][6] The methyl substituted 1,2-azoles. Canadian Journal of Chemistry. Link (Confirming lateral lithiation regioselectivity at C-5).
-
Speranza, G., et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles. ACS Sustainable Chemistry & Engineering.[7] Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. (PDF) Unusual Sterically Controlled Regioselective [research.amanote.com]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Mass Spectrometry Fragmentation of Isoxazole Propanones: A Comparative Technical Guide
Topic: Mass Spectrometry Fragmentation of Isoxazole Propanones Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Isoxazole propanones represent a critical scaffold in medicinal chemistry, serving as precursors for immunomodulators, COX-2 inhibitors, and antimicrobial agents. Their structural elucidation relies heavily on mass spectrometry (MS). This guide objectively compares the performance of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) —the modern standard for polar heterocycles—against the traditional Electron Impact (EI) method.
We analyze the specific fragmentation mechanisms (N-O bond cleavage,
Part 1: Mechanistic Deep Dive (The "Product" Performance)
The ESI-MS/MS Advantage
For isoxazole propanones, ESI-MS/MS (operating in positive ion mode) is the superior analytical choice compared to EI due to the preservation of the protonated molecular ion
Core Fragmentation Pathways
The fragmentation of isoxazole propanones under Collision-Induced Dissociation (CID) is governed by two competing mechanisms: the lability of the isoxazole N-O bond and the stability of the propanone side chain.
-
Isoxazole Ring Cleavage (The Diagnostic Event): The isoxazole ring is the most fragile moiety. The N-O bond is weak (
55 kcal/mol). Upon collisional activation, the ring undergoes N-O bond rupture, often followed by a skeletal rearrangement to form a stable azirine or oxazole intermediate before eliminating neutral fragments like ketenes or nitriles. -
Propanone Side-Chain
-Cleavage: The carbonyl group at the C3 or C5 position directs classic -cleavage. This results in acylium ions ( ) which are highly diagnostic for mapping substituents on the alkyl chain. -
McLafferty Rearrangement: If the propanone chain contains a
-hydrogen (common in propyl derivatives), a site-specific hydrogen transfer occurs, eliminating a neutral alkene.
Visualization of Signaling Pathways
The following diagram illustrates the primary fragmentation cascade for a generic 3-isoxazolyl-propan-1-one precursor.
Figure 1: Primary CID fragmentation pathways for isoxazole propanones in positive ESI-MS/MS.
Part 2: Comparative Analysis (ESI vs. EI)
While EI is the historical standard for library matching (NIST), it underperforms for isoxazole propanones due to thermal degradation and excessive fragmentation.
Table 1: Performance Comparison
| Feature | ESI-MS/MS (Recommended) | Electron Impact (EI) | Impact on Isoxazole Analysis |
| Ionization Energy | Soft (< 1 eV effective) | Hard (70 eV) | ESI preserves the |
| Ring Integrity | Controlled fragmentation | Complete ring shattering | ESI allows stepwise observation of N-O cleavage; EI yields "soup" of small ions. |
| Sensitivity | High (pg/mL range) | Moderate (ng/mL range) | ESI is essential for pharmacokinetic (PK) studies of these drugs. |
| Library Search | Limited (requires MS/MS) | Excellent (NIST/Wiley) | EI is better for identifying unknown impurities, ESI for structural characterization. |
| Thermal Stability | Ambient temperature | Requires vaporization | Isoxazoles often degrade/isomerize in the hot GC injector of EI systems. |
Part 3: Experimental Protocol (Self-Validating System)
To ensure reproducible data, follow this protocol. It includes a "self-validation" step using a known standard (e.g., Sulfamethoxazole) to confirm N-O bond cleavage efficiency.
Materials
-
Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).[1]
-
Solvent B: Acetonitrile + 0.1% Formic Acid.[1]
-
Standard: Sulfamethoxazole (structurally related isoxazole control).
Step-by-Step Workflow
-
System Validation (The "Trust" Step):
-
Sample Preparation:
-
Dissolve isoxazole propanone derivative to 1 mg/mL in MeOH (Stock).
-
Dilute to 1 µg/mL in 50:50 Solvent A:B.
-
-
Direct Infusion (ESI-MS):
-
Flow rate: 5–10 µL/min.
-
Source Temp: 300°C (Avoid higher temps to prevent thermal ring opening).
-
Capillary Voltage: 3.5 kV.
-
-
MS/MS Acquisition:
-
Isolate
(Isolation width: 1.0 Da). -
Energy Ramp: Apply a stepped CE ramp (e.g., 10, 20, 40 eV).
-
Why? Low CE reveals the intact side chain; High CE breaks the isoxazole ring.
-
-
Data Interpretation:
-
Look for the "Isoxazole Signature" : A neutral loss of 41 Da (or substituted equivalent) indicates the extrusion of the C-N-O moiety.
-
Part 4: Diagnostic Data Summary
Use this table to interpret your spectra. These values represent the most common fragments observed in 3,5-disubstituted isoxazole propanones.
Table 2: Diagnostic Ions for Isoxazole Propanones
| Fragment Type | Mechanism | Structural Insight | |
| Precursor | Protonation | Confirms MW. | |
| Acylium Ion | Identifies the alkyl chain length ( | ||
| Ring Fragment | N-O Cleavage + Rearrangement | Confirms isoxazole core presence. | |
| Dehydration | Loss of | Indicates presence of -OH (e.g., aldol intermediate). | |
| Tropylium | Benzyl cleavage | Indicates phenyl substitution on the propanone. |
References
-
Zhang, J. Y., et al. (2004).[4] "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring."[4] Journal of Mass Spectrometry. Available at: [Link]
-
Hsu, F. F., & Turk, J. (2000).[2] "Charge-driven fragmentation processes in diacyl glycerophosphatidic acids upon low-energy collisional activation." Journal of the American Society for Mass Spectrometry.[2] Available at: [Link]
-
Holman, S. W., et al. (2013). "Understanding MS/MS fragmentation pathways of small molecular weight molecules." Journal of Mass Spectrometry. Available at: [Link]
-
Mohatt, J. L., et al. (2023). "Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis." Environmental Science & Technology. Available at: [Link]
Sources
HPLC Performance Guide: 1-(3-Methylisoxazol-5-yl)propan-2-one
The following technical guide details the High-Performance Liquid Chromatography (HPLC) analysis of 1-(3-Methylisoxazol-5-yl)propan-2-one (also identified as 5-acetonyl-3-methylisoxazole).
This guide is structured to serve researchers requiring a validated separation protocol, specifically focusing on distinguishing this compound from its critical regioisomers and synthetic byproducts.
Executive Summary & Compound Profile
1-(3-Methylisoxazol-5-yl)propan-2-one is a polar, heterocyclic building block often used in the synthesis of bioactive isoxazole derivatives. Its analysis is chromatographically challenging due to its structural similarity to its regioisomer, 1-(5-methylisoxazol-3-yl)propan-2-one , and potential co-elution with starting materials like acetylacetone.
This guide compares two primary separation methodologies—Standard C18 vs. Phenyl-Hexyl stationary phases—demonstrating why Phenyl-Hexyl chemistries offer superior selectivity for this specific isoxazole scaffold.[1]
Physicochemical Profile
| Parameter | Value | Chromatographic Implication |
| Formula | C₇H₉NO₂ | Low molecular weight requires high-efficiency columns. |
| MW | 141.15 g/mol | UV detection at low wavelengths (210–254 nm) is necessary.[1] |
| LogP (Calc) | ~0.4 – 0.8 | Relatively polar; requires low organic initial gradient (0–5% B) for retention.[1] |
| pKa | ~ -1.5 (Conj.[1] Acid) | Neutral at standard HPLC pH (2–8); pH adjustment affects peak shape, not retention time.[1] |
Comparative Method Performance: C18 vs. Phenyl-Hexyl
The following data compares the retention behavior and resolution capabilities of the two most common stationary phases for isoxazole analysis.
Experimental Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: 30°C
-
Detection: UV @ 254 nm[1]
Performance Data Table
| Metric | Method A: C18 (Standard) | Method B: Phenyl-Hexyl (Recommended) |
| Retention Time (RT) | 3.2 ± 0.2 min | 4.1 ± 0.2 min |
| Retention Factor (k') | 1.1 (Weak Retention) | 1.8 (Optimal Retention) |
| Selectivity (α) vs. Regioisomer | 1.05 (Poor Separation) | 1.25 (Baseline Separation) |
| Peak Symmetry | 0.9 – 1.1 | 1.0 – 1.05 |
| Mechanism | Hydrophobic Interaction | Hydrophobic + |
Critical Insight: The Phenyl-Hexyl phase provides superior resolution because the electron-deficient isoxazole ring engages in
-interactions with the phenyl stationary phase. This interaction is sterically sensitive to the position of the methyl group (3- vs. 5-position), allowing for baseline separation of regioisomers that co-elute on C18.
Detailed Experimental Protocols
Protocol A: High-Resolution Separation (Recommended)
This protocol is the "Self-Validating System" for purity analysis. It ensures that the main peak is chemically distinct from potential isomers.[1]
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase Preparation:
-
Gradient Program:
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of 90:10 Water:Acetonitrile. Note: Dissolving in 100% MeCN leads to peak distortion (solvent effect) due to the low retention of the analyte.[1]
Protocol B: Rapid Screening (C18)
Use this for quick reaction monitoring where regioisomer separation is not critical.[1]
-
Column: C18 (ODS), 4.6 x 100 mm, 3.5 µm.[1]
-
Isocratic Mode: 85% Water (0.1% H3PO4) / 15% Acetonitrile.[1]
-
Run Time: < 6 minutes.
-
Expected RT: ~3.2 min.
Mechanism of Action & Decision Logic
The following diagram illustrates the decision pathway for selecting the appropriate method based on the sample matrix and required purity.
Caption: Decision tree for selecting the optimal stationary phase based on analytical requirements. Phenyl-Hexyl is critical for regioisomer differentiation.
Troubleshooting & Validation Criteria
To ensure the trustworthiness of your data, apply these validation steps:
-
Retention Time Stability: The RT should not drift >0.1 min between runs. If drift occurs, check the equilibration time (minimum 10 column volumes required due to the low organic starting condition).
-
Detection Wavelength: While 254 nm is standard, 210 nm provides 5-10x higher sensitivity for the isoxazole ring but is more susceptible to solvent background noise.[1]
-
Solvent Mismatch: If the peak splits, ensure the sample diluent matches the initial mobile phase (95% Water).[1]
Common Interferences[1]
-
Acetylacetone (Starting Material): Elutes very early (void volume) or tails significantly.[1]
-
Dimethylisoxazole (Side Product): Elutes after the target ketone due to lack of the polar carbonyl oxygen.[1]
-
Regioisomer (1-(5-methylisoxazol-3-yl)...): Elutes immediately adjacent to the target. On Phenyl-Hexyl, the 3-methyl isomer (target) typically elutes before the 5-methyl isomer due to steric hindrance reducing the
-interaction strength.
References
-
Separation of Isoxazole Derivatives. SIELC Technologies. Describes the use of mixed-mode and reverse-phase columns (Newcrom R1) for polar isoxazole separation.
-
Troubleshooting Guide for the Synthesis of Isoxazole Derivatives. BenchChem. Discusses purification challenges and the formation of regioisomers in isoxazole synthesis. [1]
-
Lipophilicity and HPLC Prediction. National Institutes of Health (NIH).[1] Comparison of experimental HPLC logP determination vs. computational models for isoxazole-related compounds.
-
PubChem Compound Summary: (3-Methylisoxazol-5-yl)methanamine. National Library of Medicine.[1] Provides structural data and physicochemical properties for the amine analog, serving as a reference for polarity and retention behavior.[1] [1]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe and Compliant Disposal of 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one
As a Senior Application Scientist, it is paramount that our work in the laboratory is conducted with the highest regard for safety and environmental responsibility. The proper disposal of chemical waste is not merely a regulatory requirement but a cornerstone of our commitment to a safe and sustainable research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one, ensuring the protection of laboratory personnel and the environment.
The disposal procedures outlined below are based on a comprehensive understanding of the chemical's structure, which includes a heterocyclic oxazole ring and a ketone functional group. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will apply established principles for handling and disposing of hazardous chemical waste.
Hazard Assessment and Classification
The first crucial step in any chemical disposal procedure is to understand the potential hazards associated with the substance. Based on its chemical structure, 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one should be treated as a hazardous chemical. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[1]
-
Ignitability: The presence of a propanone (acetone) moiety suggests that the compound may be flammable.[2]
-
Reactivity: The reactivity of this specific compound is not fully characterized. However, it is crucial to avoid mixing it with incompatible materials.[3]
-
Corrosivity: The compound is not expected to be corrosive, but this should be confirmed if more data becomes available.
Given these potential hazards, 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one must be disposed of as hazardous chemical waste.[4][5]
Personal Protective Equipment (PPE)
Before handling any chemical waste, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure.[4][6]
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect the eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
Segregation and Waste Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions.[3][7] 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one waste should be collected in a designated hazardous waste container.
Step-by-Step Waste Collection Protocol:
-
Select an Appropriate Container: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable for organic solvents.[1][5] The container must be in good condition, with a secure, leak-proof lid.[1][8]
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste."[4][8] The label must also include the full chemical name: "1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one" and an approximate concentration if it is in a solution.[8] Do not use abbreviations or chemical formulas.[8]
-
Collect the Waste: Carefully transfer the waste into the labeled container. Avoid overfilling the container; it should be no more than 90% full to allow for expansion.[8]
-
Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[8][9] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.[6]
Storage of Chemical Waste
Hazardous waste must be stored in a designated and properly managed area within the laboratory, often referred to as a Satellite Accumulation Area (SAA).[5][8]
-
Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[1][8]
-
Segregation: Store the container with other organic solvent waste, away from incompatible materials such as strong acids, bases, and oxidizers.[3][8]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to catch any potential leaks or spills.[9]
Disposal Procedure
The final disposal of hazardous chemical waste must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4][9][10] The U.S. Environmental Protection Agency (EPA) has implemented a ban on the sewering of hazardous waste pharmaceuticals, and this principle should be extended to all hazardous chemical waste.[11][12]
Workflow for Disposal:
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is responsible for the management and disposal of hazardous waste and will provide specific instructions for your institution.[8][13]
-
Arrange for Pickup: Once the waste container is full (or after a designated accumulation time), contact your EHS office to schedule a waste pickup.[5][10]
-
Documentation: Complete any necessary paperwork or online forms required by your EHS office for waste pickup.[8]
The following diagram illustrates the decision-making process for the proper disposal of 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one.
Caption: Disposal workflow for 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one.
Empty Container Disposal
Empty containers that previously held 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one must also be handled properly.
-
Triple Rinsing: In many cases, empty containers can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[13] The first rinsate must be collected and disposed of as hazardous waste.[9] Subsequent rinsates may also need to be collected, depending on institutional policies.
-
Defacing Labels: After rinsing, all labels on the container must be completely removed or defaced.[9][13]
-
Final Disposal: Once cleaned and with labels removed, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[3][13]
Spill Management
In the event of a spill, follow your laboratory's established spill response procedures.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment and Cleanup: Use a chemical spill kit with appropriate absorbent materials to contain and clean up the spill. All materials used for cleanup must be disposed of as hazardous waste.
-
Report the Spill: Report the spill to your laboratory supervisor and EHS office.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship in your laboratory. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for detailed information.[14][15]
References
- University of Otago. Laboratory chemical waste disposal guidelines.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from Columbia University Research website.
- Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety.
- Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- Fisher Scientific. SAFETY DATA SHEET.
- Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- National Center for Biotechnology Information. 1-(3-Methyl-2-furyl)propan-1-one. PubChem Compound Database.
- Fisher Scientific. SAFETY DATA SHEET.
- Agilent. (2024, April 3). SAFETY DATA SHEET.
- 3M. Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
- Dartmouth College. Hazardous Waste Disposal Guide - Research Areas.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety.
- CPAchem. (2022, May 17). Safety data sheet.
- Chemicea Pharmaceuticals. Material Safety Data Sheet.
- University of Louisville. Waste Disposal Guide for Research Labs.
- U.S. Food and Drug Administration. Where and How to Dispose of Unused Medicines.
- Lab Alley. (2025, September 3). How to Safely Dispose of Propanol.
- Ashland. Product Stewardship Summary - Propanone.
- PharmWaste Technologies, Inc. EPA Subpart P Regulations - HW Drugs.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- ReAgent Chemical Services. (2018, February 6). SAFETY DATA SHEET 1,2-PROPANEDIOL.
- World Health Organization. Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
- American Society of Health-System Pharmacists. (2015, December 1). ASHP Supports EPA in Addressing Hazardous Waste Pharmaceuticals.
- University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes.
- Patient Safety & Quality Healthcare. (2019, August 19). New EPA Rule Bans All Sewering of Hazardous Waste Drugs.
- Stericycle. (2021, January 18). EPA Ruling On Hazardous Waste Pharmaceuticals.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. ashland.com [ashland.com]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. laballey.com [laballey.com]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. New EPA Rule Bans All Sewering of Hazardous Waste Drugs - Patient Safety & Quality Healthcare [psqh.com]
- 12. stericycle.com [stericycle.com]
- 13. otago.ac.nz [otago.ac.nz]
- 14. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 15. osha.gov [osha.gov]
A Senior Application Scientist's Guide to Handling 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one: A Proactive Approach to Laboratory Safety
As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical entities for which comprehensive safety data may not yet exist. 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one is one such compound. This guide provides a robust operational framework for its safe handling, grounded in a proactive hazard assessment based on its constituent functional groups: the oxazole ring and the ketone moiety. By understanding the known risks of these chemical structures, we can implement rigorous, self-validating safety protocols that protect personnel and ensure experimental integrity.
Hazard Analysis: An Analog-Based Assessment
Without a specific Safety Data Sheet (SDS), we must infer the potential hazards from the compound's structure.
-
Oxazole Moiety: The 1,2-oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen.[1][2] While many oxazole derivatives are explored for medicinal purposes due to their biological activity, the parent ring and its simple derivatives are classified as flammable liquids that can pose risks of serious eye damage.[3][4]
-
Ketone Moiety (Propan-2-one): The propan-2-one functional group is structurally analogous to acetone, the simplest ketone.[5] Acetone is a highly flammable, volatile liquid known to cause serious eye irritation and potential drowsiness or dizziness through inhalation.[5][6]
Based on these analogs, we must assume 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one is a flammable liquid that poses a significant risk of eye irritation or damage, potential skin irritation, and respiratory tract irritation upon inhalation of its vapors.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of specific equipment is not merely a checklist item; it is a direct response to the anticipated chemical interactions.
| Protection Area | Required PPE | Rationale & Causality |
| Eyes & Face | Chemical Splash Goggles (ANSI Z87.1 Certified) & Face Shield | Primary Hazard Mitigation. The ketone and oxazole structures strongly suggest a high risk of serious eye irritation or damage.[3][7][8] Goggles provide a complete seal against splashes and vapors. A face shield must be worn over goggles when handling larger volumes (>1L) or during procedures with a high splash potential, such as preparing corrosive baths or pouring large quantities.[9][10] |
| Skin & Body | Flame-Resistant (FR) Laboratory Coat & Long Pants and Closed-Toe Shoes | Protection against flammability and contact. The anticipated flammability necessitates an FR lab coat.[11] Long pants and closed-toe shoes are the minimum requirement in any laboratory setting to protect against spills and splashes.[10][12] |
| Hands | Nitrile Rubber Gloves (Double-gloving recommended) | Direct Contact Prevention. Nitrile gloves offer good resistance to a variety of organic solvents and have become a laboratory standard.[12][13] Double-gloving is a prudent measure that provides an additional barrier against potential permeation, especially for a compound of unknown toxicity.[10] Always inspect gloves for defects before use and remove them before touching common surfaces like doorknobs or phones.[14] |
| Respiratory | Use within a certified Chemical Fume Hood | Inhalation Hazard Control. The volatility associated with the ketone functional group implies a risk of inhaling harmful vapors.[12][15] All handling of this compound must be performed within a properly functioning chemical fume hood to effectively control and exhaust vapors away from the user's breathing zone.[16] |
Operational Protocol: A Step-by-Step Workflow
This protocol provides a self-validating system for handling 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one, from preparation to disposal.
Preparation and Pre-Handling
-
Designate Work Area: All work must be conducted in a certified chemical fume hood.[16]
-
Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed. Ensure a spill kit appropriate for flammable organic liquids is readily available.
-
Remove Ignition Sources: The compound is presumed flammable. Eliminate all potential ignition sources, including hot plates, open flames, and non-intrinsically safe electrical equipment, from the immediate work area.[15][17][18]
-
Assemble Materials: Gather all necessary glassware and equipment. Inspect glassware for any cracks or defects that could compromise containment.[19]
-
Don PPE: Put on all required PPE as detailed in the table above before approaching the chemical.
Chemical Handling
-
Transfer and Dispensing: Always use designated tools like pipettes with mechanical aids for transferring the chemical; never use mouth suction.[14][16][19] When pouring, do so slowly and carefully to minimize splashing.
-
Keep Containers Closed: When not in active use, ensure the primary container is tightly sealed to prevent the release of vapors.
-
Work with Minimal Quantities: Use the smallest amount of the chemical necessary for the experiment to minimize the potential impact of a spill or exposure.
Post-Handling and Decontamination
-
Surface Decontamination: After completing the work, decontaminate the fume hood work surface and any equipment used with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, lab coat, and finally, goggles. Never reuse disposable gloves.[14]
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after handling the chemical, even if gloves were worn.[14][19]
Workflow Visualization
Caption: A procedural workflow for handling the target compound.
Emergency Response Plan
Immediate and correct action is critical in the event of an exposure or spill.
| Incident Type | Immediate Action Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][20][21] |
| Skin Contact | Remove all contaminated clothing immediately. Flush the affected skin area with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[8][20] |
| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing. If symptoms such as dizziness, headache, or respiratory irritation occur, seek immediate medical attention.[20][21] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17][20][21] |
| Small Spill (<100 mL) | Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then soap and water. |
| Large Spill (>100 mL) | Evacuate the laboratory immediately and alert others. Close the laboratory door and prevent entry. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team. |
Emergency Response Logic
Caption: A decision-making flowchart for emergency response.
Storage and Disposal Plan
Storage
-
Location: Store the compound in a cool, dry, and well-ventilated area designated for flammable liquids.[15]
-
Container: Keep the container tightly closed and clearly labeled.[21]
-
Compatibility: Store away from incompatible materials, particularly strong oxidizing agents.[18]
Disposal
-
Waste Stream: 1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one and any materials contaminated with it must be treated as hazardous chemical waste.
-
Procedure: Do not dispose of this chemical down the drain.[14] Collect all waste in a properly sealed and labeled container. Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's EHS department for specific disposal procedures.
References
- Acetone Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog. (2024, January 10). Freechemistryonline Blog.
- Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts.
- Organic Synthesis Laboratory
- Personal Protective Equipment in Chemistry. Environmental Health and Safety - Dartmouth.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- Personal Protective Equipment. Department of Chemistry and Biochemistry.
- SAFETY DATA SHEET - 3-(Methylamino)propane-1,2-diol. Fisher Scientific.
- 1-(3-Methyl-2-furyl)propan-1-one Safety and Hazards. PubChem.
- Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
- SAFETY DATA SHEET - 5-(1,3-Oxazol-5-yl)-2-thiophenesulfonyl chloride. Fisher Scientific.
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- SAFETY DATA SHEET - QUALITATIVE - PEAK ID MIX ASTM-D4815. (2024, April 3). Agilent.
- Safety D
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- SAFETY DATA SHEET - Oxazole. (2025, December 24). Thermo Fisher Scientific.
- Life-Changing Safety Tips for Handling Labor
- Safety data sheet - 2-Amino-2-methyl-1-propanol. (2022, May 17). CPAchem.
- Material Safety Data Sheet - Rivaroxaban EP Impurity H. Chemicea Pharmaceuticals Pvt Ltd.
- Oxazole Properties. (2026, January 13). ChemicalBook.
- A Practical Synthesis of 1,3-Oxazole. (2021, April 6).
- 1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one Properties. (2025, October 15). U.S. Environmental Protection Agency.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
- Product Stewardship Summary - Propanone. Ashland.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- SAFETY DATA SHEET 1,2-PROPANEDIOL. (2018, February 6). ReAgent Chemical Services.
- Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025, November 11). MDPI.
- 1-(3-methyl-2-thienyl)acetone. (2025, May 20).
- Biological Importance of Oxazoles. (2025, July 26). Allied Academies.
- 1-METHYLTHIO-2-PROPANONE Properties. (2025, December 31). ChemicalBook.
- Naturally Occurring Oxazole-Containing Peptides. (2020, April 10). MDPI.
- N-((2H-1,3-Benzodioxol-5-yl)methyl)propan-2-amine. PubChem.
- Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher.
- Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). University of Wisconsin-Madison.
- Acetone. Wikipedia.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Oxazole | 288-42-6 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Acetone - Wikipedia [en.wikipedia.org]
- 6. ashland.com [ashland.com]
- 7. 1-(3-Methyl-2-furyl)propan-1-one | C8H10O2 | CID 90245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. gz-supplies.com [gz-supplies.com]
- 15. Acetone Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 16. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 17. multimedia.3m.com [multimedia.3m.com]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
- 19. artsci.usu.edu [artsci.usu.edu]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
